2-(Phenylsulfonyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVNPMFAZVTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302617 | |
| Record name | 2-(PHENYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24244-60-8 | |
| Record name | 24244-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(PHENYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Phenylsulfonyl)-pyridin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2-(Phenylsulfonyl)pyridine
Introduction: Unveiling a Versatile Heteroaryl Sulfone
In the landscape of modern organic synthesis, this compound has emerged as a cornerstone intermediate, valued for its unique reactivity and structural versatility.[1][2] Classified as a heteroaryl sulfone, this white crystalline solid possesses a distinct architecture: a pyridine ring activated by a potent electron-withdrawing phenylsulfonyl group at the C2 position. This arrangement renders the compound an invaluable tool for researchers and drug development professionals.
Its primary role is that of a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[2][3] The sulfonyl moiety not only influences the electronic properties of the pyridine ring but also serves as an excellent leaving group, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Key Identifiers:
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application. These properties dictate handling, reaction conditions, and methods of characterization.
Physicochemical Data
The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, including solvent selection and temperature control.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 93-95 °C (some sources report 130-135 °C) | [1][4] |
| Boiling Point | 407.3 ± 18.0 °C (Predicted) | [4] |
| Density | 1.282 g/cm³ | [4] |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO), alcohols, and ether. | [1] |
| pKa | -1.84 ± 0.19 (Predicted) | [4] |
The variation in reported melting points may be attributable to different crystalline forms or purity levels. The predicted low pKa highlights the electron-withdrawing nature of the phenylsulfonyl group, which significantly reduces the basicity of the pyridine nitrogen atom.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following is a guide to its expected spectral characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The pyridine protons, being on an electron-deficient ring, will appear downfield. The proton at the C6 position of the pyridine ring is expected to be the most deshielded due to its proximity to both the nitrogen atom and the sulfonyl group. Protons on the phenyl ring will appear as a complex multiplet in the typical aromatic region.
-
FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups present. Key characteristic absorption bands include:
-
~1325-1290 cm⁻¹ and ~1150-1120 cm⁻¹: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively.
-
~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (219.26). Key fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and cleavage at the C-S and S-Ph bonds.
Part 2: Synthesis, Reactivity, and Mechanistic Insights
The synthetic utility of this compound is rooted in its straightforward preparation and predictable reactivity, particularly its susceptibility to nucleophilic attack.
Synthesis Protocol: Sulfonylation of Pyridine
A common and direct method for synthesizing this compound involves the reaction of pyridine with benzenesulfonyl chloride.[1] However, a more controlled and widely cited approach involves the oxidation of the corresponding sulfide, 2-(phenylthio)pyridine. For the purpose of this guide, we will detail a representative sulfonylation reaction of a pyridine derivative, which illustrates the core principles.
Experimental Protocol: Synthesis via Sulfonylation of 2-Aminopyridine
This protocol, adapted from the synthesis of a related analogue, demonstrates the fundamental steps of forming a phenylsulfonyl-pyridine linkage.[5][6]
-
Dissolution: Dissolve the pyridine substrate (e.g., 2-aminopyridine, 1.0 eq) in a suitable solvent such as anhydrous pyridine or ether in a round-bottom flask.
-
Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive benzenesulfonyl chloride. Pyridine can serve as both the solvent and the base to neutralize the HCl byproduct.
-
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Causality: The reaction is exothermic. Low-temperature control is essential to prevent side reactions and ensure selectivity.
-
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1-1.2 eq) to the cooled, stirring solution.
-
Causality: Slow, dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction.
-
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.
-
Work-up & Isolation: Quench the reaction by adding ice water. This will precipitate the crude product. Collect the solid product by filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of phenylsulfonyl pyridine compounds.
Core Reactivity: A Potent Electrophile for SₙAr
The defining characteristic of this compound is the high electrophilicity of its pyridine ring. The potent electron-withdrawing sulfonyl group, combined with the inherent electron deficiency of the pyridine nitrogen, strongly activates the ring towards nucleophilic aromatic substitution (SₙAr).
The phenylsulfonyl group at the C2 position is an excellent leaving group. This makes the compound a powerful reagent for introducing a 2-pyridyl moiety onto a nucleophile. This reactivity is particularly exploited in bioconjugate chemistry, where it serves as a tunable "warhead" for the selective arylation of cysteine residues in proteins.[7][8]
Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (e.g., the thiolate anion from a cysteine residue) attacks the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the departure of the phenylsulfinate anion, a stable leaving group.
SₙAr Mechanism Diagram
Caption: Mechanism of nucleophilic aromatic substitution (SₙAr) at the C2 position.
Part 3: Key Applications in Research and Development
The unique reactivity profile of this compound makes it a valuable tool across several scientific disciplines.
-
Pharmaceutical Synthesis: It is a key intermediate for creating active pharmaceutical ingredients (APIs).[3] Its structure is found in molecules designed as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs.[9] The pyridine nucleus is a common motif in medicinal chemistry, known to improve properties like water solubility.[10][11]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it serves as a building block in the synthesis of advanced pesticides and herbicides, contributing to crop protection.[2]
-
Bioconjugation and Chemical Biology: Heteroaryl sulfones, including this compound, have emerged as superior reagents for the metal-free, site-specific arylation of proteins.[7] They offer a tunable reactivity profile for modifying cysteine residues, which is crucial for developing covalent inhibitors, protein-drug conjugates, and probes for studying protein function.[8]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
GHS Hazard Information
This compound and its close analogues are associated with the following hazards:[4][12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures
Users should adhere to the following safety protocols:[12][13]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Minimize dust generation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Conclusion
This compound is more than a simple chemical intermediate; it is a potent and enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it highly valuable. Its role as a powerful electrophile in nucleophilic aromatic substitution reactions has cemented its importance in the synthesis of pharmaceuticals and agrochemicals and has opened new frontiers in the precise chemical modification of biological macromolecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's attributes is key to unlocking its full potential in creating novel and impactful chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-PHENYLSULFONYLPRIDINE | 24244-60-8 [amp.chemicalbook.com]
- 5. SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-(Phenylsulfonyl)pyridine (CAS: 24244-60-8)
Introduction: The Strategic Importance of a Versatile Heterocyclic Sulfone
In the landscape of modern organic synthesis and medicinal chemistry, this compound has emerged as a molecule of significant strategic value.[1][2] Its unique electronic architecture, characterized by an electron-deficient pyridine ring activated by a potent phenylsulfonyl leaving group, renders it a versatile building block and a sophisticated tool for chemical biology.[3] This guide provides an in-depth exploration of its synthesis, reactivity, and critical applications, offering field-proven insights for professionals engaged in drug discovery and complex molecule synthesis. The pyridine moiety is recognized as a "privileged structure" in drug discovery, frequently incorporated to enhance the aqueous solubility and bioavailability of drug candidates.[4][5][6][7] Concurrently, the sulfonyl group plays a crucial role in medicinal chemistry, often forming key hydrogen bonding interactions with biological targets.[8] This combination makes this compound a highly sought-after intermediate for introducing the pyridyl scaffold into active pharmaceutical ingredients (APIs).[2]
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its effective application. This compound is a white to off-white crystalline solid under standard conditions.[2][9]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 24244-60-8 | [10][11][12][13] |
| Molecular Formula | C₁₁H₉NO₂S | [9][11][12] |
| Molecular Weight | 219.26 g/mol | [4][14][15] |
| Melting Point | 93-95 °C | [12][14] |
| Boiling Point | 407.3±18.0 °C (Predicted) | [12][14] |
| Density | 1.282 g/cm³ | [12][14] |
| Solubility | Soluble in organic solvents (e.g., alcohol, ether, DMSO) | [9] |
| pKa | -1.84±0.19 (Predicted) | [14] |
Note: Some sources report a melting point of 130-135 °C, which may reflect polymorphism or differences in purity.[9]
Spectroscopic Characterization
The structure of this compound and its derivatives is typically elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[16][17] While specific spectra for the parent compound are proprietary to manufacturers, the expected signatures can be predicted.
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the protons on both the pyridine and phenyl rings. The proton at the C6 position of the pyridine ring, being adjacent to the nitrogen, would be the most deshielded and appear furthest downfield.[18]
-
¹³C NMR: The carbon spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. The carbon at the C2 position of the pyridine ring, directly attached to the sulfonyl group, would be significantly shifted downfield due to the strong electron-withdrawing effect.
-
FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and C=N/C=C stretching vibrations of the aromatic rings.
-
MS: Mass spectrometry would show a prominent molecular ion peak (M+) corresponding to the molecular weight of 219.26.
PART 2: Synthesis and Manufacturing Routes
The synthesis of this compound can be achieved through several methods, ranging from classical approaches to more modern, environmentally conscious processes.
Classical Synthesis: Sulfonylation of Pyridine
A common laboratory-scale preparation involves the direct reaction of a pyridine precursor with benzenesulfonyl chloride.[9] However, the direct sulfonylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom. A more practical approach involves the oxidation of a precursor sulfide.
Green Chemistry Approach: Tandem SₙAr/Oxidation
A highly efficient and environmentally friendly process has been developed, featuring a tandem Nucleophilic Aromatic Substitution (SₙAr) and oxidation sequence.[19] This method avoids harsh conditions and produces the target sulfone in high yield and purity.[19]
-
Sulfide Formation (SₙAr): In a reaction vessel, 2-chloropyridine is reacted with thiophenol in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction proceeds via nucleophilic aromatic substitution, where the thiophenolate anion displaces the chloride ion on the pyridine ring to form 2-(phenylthio)pyridine.
-
Oxidation: Without isolation of the intermediate sulfide, an oxidizing agent such as hydrogen peroxide or Oxone® is carefully added to the reaction mixture. This exothermically oxidizes the sulfide to the corresponding sulfone, this compound.
-
Workup and Isolation: Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.[9]
Caption: Tandem SₙAr/Oxidation workflow for this compound synthesis.
PART 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the exceptional leaving group ability of the phenylsulfonyl moiety, which strongly activates the C2 position of the pyridine ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
This is the cornerstone of this compound's reactivity. It readily undergoes SₙAr reactions with a wide range of nucleophiles, including amines, alkoxides, and especially thiols.[3][20] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is favored by the electron-withdrawing nature of both the pyridine nitrogen and the sulfonyl group.
Caption: Generalized mechanism for SₙAr reaction with a thiol.
Tunable Reactivity for Cysteine Modification
A key application in chemical biology is the site-specific modification of cysteine residues in proteins.[4][20] Phenylsulfonyl pyridines are of great interest as thiol-specific moieties.[20] The reaction is often reversible, and its kinetics can be precisely controlled. Systematic studies have shown that the reactivity of the phenylsulfonyl pyridine core can be tuned over several orders of magnitude by introducing electron-donating or electron-withdrawing substituents onto the pyridine or phenyl rings, or through metal ion coordination.[4][20] This "tunability" allows researchers to design probes and covalent drugs with specific reaction rates tailored to the biological system under investigation.[3]
PART 4: Applications in Drug Discovery and Development
This compound is not merely a synthetic intermediate but a key strategic component in the design of modern therapeutics.[1]
Scaffold for Active Pharmaceutical Ingredients (APIs)
Its role as a versatile building block is paramount.[2] It serves as a key starting material for the synthesis of complex pharmaceutical agents, including the antiepileptic drug Perampanel.[11] Its ability to participate in a wide range of coupling and substitution reactions makes it an invaluable tool for medicinal chemists constructing novel molecular architectures.[1]
Covalent Probes and Inhibitors
The unique reactivity of 2-sulfonylpyridines with cysteine has been harnessed to discover novel covalent ligands.[3] By using reporter-based screens for the activation of the KEAP1-NRF2 pathway, which senses endogenous electrophiles, 2-sulfonylpyridines were identified as a largely underexplored cysteine-reactive chemotype.[3] This strategy allows for the discovery of covalent, allosteric inhibitors that can target proteins in novel ways, expanding the "druggable" proteome.
Caption: Workflow for discovering covalent inhibitors using 2-sulfonylpyridines.
Related Structures in Medicinal Chemistry
The broader class of pyridinyl sulfones has been explored for various therapeutic targets. For instance, series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines have been synthesized and evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) isozyme, a key target for anti-inflammatory drugs.[21]
PART 5: Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is essential.
Hazard Identification[14]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions and Storage
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS 24244-60-8 [benchchem.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. 2-Phenylsulfonyl Pyridine [jubilantingrevia.com]
- 12. echemi.com [echemi.com]
- 13. 24244-60-8|this compound|BLD Pharm [bldpharm.com]
- 14. 2-PHENYLSULFONYLPRIDINE | 24244-60-8 [amp.chemicalbook.com]
- 15. This compound – Biotuva Life Sciences [biotuva.com]
- 16. SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(Phenylsulfonyl)pyridine: An In-depth Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(Phenylsulfonyl)pyridine, a compound of significant interest in chemical synthesis and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this compound.
Molecular Structure and Spectroscopic Overview
This compound is a white crystalline solid with the chemical formula C₁₁H₉NO₂S.[1] Its structure, consisting of a pyridine ring attached to a phenylsulfonyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in various applications, from synthetic chemistry to pharmaceutical research.[1][2]
The spectroscopic characterization of this compound relies on a combination of techniques that probe different aspects of its molecular structure. ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively. IR spectroscopy identifies the characteristic functional groups present in the molecule, while mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its structure.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the adjacent protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | ~8.8 | dd | 4.5, 1.5 |
| Phenyl-H (ortho) | ~8.0 | m | |
| Pyridine-H4 | ~7.7 | dd | 4.5, 1.6 |
| Phenyl-H (meta, para) | ~7.2 | m |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms attached to the sulfonyl group and the nitrogen atom in the pyridine ring are typically deshielded and appear at lower fields.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine-C2 | ~151 |
| Pyridine-C6 | ~150 |
| Phenyl-C (ipso) | ~141 |
| Pyridine-C4 | ~135 |
| Phenyl-C (para) | ~135 |
| Phenyl-C (ortho) | ~128 |
| Pyridine-C3, C5 | ~120 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the sulfonyl group and the aromatic rings.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
IR Spectral Data
The key absorption bands in the IR spectrum of this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~1600, 1580, 1470, 1450 | C=C and C=N stretch (aromatic rings) | Medium to Strong |
| ~1350-1300 | Asymmetric SO₂ stretch | Strong |
| ~1180-1140 | Symmetric SO₂ stretch | Strong |
| ~760, ~690 | C-H out-of-plane bend (aromatic) | Strong |
The strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of the sulfonyl group.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an electron ionization source.
-
Introduce the sample into the ion source.
-
Ionize the sample using a beam of high-energy electrons (typically 70 eV).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Mass Spectral Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 219, corresponding to its molecular weight.
Expected Fragmentation Pattern: The fragmentation of this compound under EI conditions is likely to involve cleavage of the C-S and S-N bonds. Key expected fragment ions include:
-
m/z 219: Molecular ion [C₁₁H₉NO₂S]⁺
-
m/z 141: Loss of the phenyl group [C₅H₄NSO₂]⁺
-
m/z 78: Pyridine radical cation [C₅H₅N]⁺
-
m/z 77: Phenyl cation [C₆H₅]⁺
The observation of these fragments would provide strong evidence for the proposed structure.
Conclusion
The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a comprehensive and self-validating system for the characterization of this compound. The detailed analysis of the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns allows for the unambiguous identification and purity assessment of this important synthetic intermediate. Researchers and scientists can utilize this information as a reliable reference for their work in drug development and other areas of chemical science.
References
A Technical Guide to the Physical Properties of 2-(Phenylsulfonyl)pyridine for Drug Development Professionals
Introduction
2-(Phenylsulfonyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a phenylsulfonyl group. With the chemical formula C₁₁H₉NO₂S, it presents as a white crystalline solid and serves as a vital intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] For researchers in drug development, a thorough understanding of the compound's physical properties is not merely academic; it is a foundational requirement for process optimization, purity assessment, formulation design, and regulatory compliance.
This guide provides an in-depth analysis of two core physical properties of this compound: its melting point and solubility. We will explore reported data, present authoritative, step-by-step protocols for their experimental determination, and explain the scientific rationale behind these methodologies. The objective is to equip scientists and researchers with the necessary knowledge to accurately characterize this compound, ensuring reproducibility and integrity in their work.
Part 1: Melting Point Analysis of this compound
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental and highly sensitive indicator of purity. For a pure compound, the melting range is typically sharp and narrow, whereas impurities tend to depress and broaden this range.[2] Therefore, accurate melting point determination is a critical first step in verifying the identity and purity of a synthesized or procured batch of this compound.
Reported Melting Point Data
A review of available chemical literature and supplier data reveals a notable discrepancy in the reported melting point for this compound. This variation underscores the importance of independent experimental verification.
| Reported Melting Point (°C) | Source |
| 93-95 °C | ChemicalBook[3] |
| 130-135 °C | ChemBK[1] |
Expert Insight: Such a significant difference may be attributable to variations in sample purity or the existence of different polymorphic forms of the compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact physical properties, including melting point and solubility. The narrower range of 93-95 °C suggests a potentially purer sample compared to the broader 130-135 °C range.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a universally accepted and reliable technique for determining the melting point of a solid organic compound, as detailed in various pharmacopeias.[4]
Causality Behind the Protocol: This protocol is designed to achieve a slow, controlled heating rate as the sample approaches its melting point. A rapid temperature ramp can lead to an erroneously high and broad reading due to a lag between the thermometer and the sample. The use of a preliminary "rough" measurement optimizes for time while the subsequent slow ramp ensures high accuracy.[5]
Step-by-Step Methodology:
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer. Dry the this compound powder, for instance, in a vacuum desiccator over a desiccant like silica gel for 24 hours.[4][6]
-
Capillary Loading: Load the powdered sample into a glass capillary tube (one end sealed) by tapping the open end into the powder. Invert the tube and tap it gently on a hard surface to compact the sample into a column of 2-3 mm at the bottom.[4][5]
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rough Melting Point Determination: To save time, first perform a rapid determination by heating at a rate of 4-5 °C per minute to establish an approximate melting temperature.[5]
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point. Using a fresh capillary, begin heating again. Once the temperature is within 15 °C of the rough melting point, reduce the heating rate to a slow and steady 1-2 °C per minute.[4][5] This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer.
-
Observation and Recording: Record two temperatures:
-
Reporting: The result is reported as the melting range, T₁ – T₂. For a highly pure sample, this range should be less than 2 °C. The procedure should be repeated at least once with a fresh sample to ensure the results are consistent.[5]
Trustworthiness and Self-Validation: To ensure the trustworthiness of the results, the melting point apparatus must be regularly calibrated using certified reference standards with known melting points.[4] This validates the instrument's temperature accuracy.
Visualization: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Part 2: Solubility Profile of this compound
Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in drug development.[7][8] It directly influences the choice of solvents for synthesis and purification, and more importantly, it impacts drug formulation strategies and bioavailability.
Reported Qualitative Solubility Data
Quantitative solubility data for this compound is not widely published. However, qualitative descriptions are available from chemical suppliers and databases.
| Solvent | Solubility | Source |
| Alcohol | Soluble | ChemBK[1] |
| Ether | Soluble | ChemBK[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ChemBK[1], EvitaChem[9] |
| Methanol | Soluble | EvitaChem[9] |
Expert Insight: The reported solubility in polar organic solvents like alcohols and DMSO is consistent with the structure of this compound, which contains polar sulfonyl (SO₂) and pyridine nitrogen groups capable of hydrogen bonding and dipole-dipole interactions.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[10][11] It provides the most reliable measurement for formulation and biopharmaceutical classification.
Causality Behind the Protocol: This method is designed to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, achieving thermodynamic equilibrium. Agitation ensures maximum contact between the solute and solvent, while a prolonged equilibration time (e.g., 24-48 hours) is necessary to ensure this steady state is truly reached.[10] Subsequent analysis of the clear supernatant provides the concentration at saturation.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a vial containing a precise volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[10]
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate for a defined period, typically 24 to 48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a syringe filter (e.g., 0.45 µm, preferably PTFE to minimize drug binding).[12]
-
Quantification:
-
Accurately prepare a dilution of the clear, filtered saturated solution using a suitable solvent to bring the concentration into the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated, specific analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.[11]
-
-
Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically reported in units of mg/mL or µg/mL.
Trustworthiness and Self-Validation: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant across the later time points, it confirms that equilibrium has been reached.[10] Additionally, the pH of aqueous solutions should be measured before and after the experiment, as it can significantly affect the solubility of compounds with ionizable groups like a pyridine ring.[10]
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.
Conclusion
This compound is a crystalline solid with a reported melting point ranging from 93 °C to 135 °C and established solubility in common polar organic solvents. The discrepancy in melting point data highlights the absolute necessity for rigorous, in-house verification of physical properties to control for purity and potential polymorphism.
For professionals in drug development, employing standardized and validated protocols, such as the capillary method for melting point and the shake-flask method for solubility, is non-negotiable. These methods provide the accurate and reliable data required for informed decision-making throughout the research and development pipeline, from synthetic chemistry and purification to final formulation design.
References
- 1. chembk.com [chembk.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. 2-PHENYLSULFONYLPRIDINE | 24244-60-8 [amp.chemicalbook.com]
- 4. thinksrs.com [thinksrs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. uspnf.com [uspnf.com]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. Buy 2-[(Phenylsulfonyl)methyl]pyridine (EVT-8921920) | 1620-50-4 [evitachem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
The Versatility of 2-(Phenylsulfonyl)pyridine in Modern Organic Synthesis: A Guide to Application and Protocol
In the landscape of contemporary organic synthesis, the strategic use of directing and protecting groups is paramount for achieving high efficiency, selectivity, and molecular complexity. Among the arsenal of tools available to the modern chemist, 2-(Phenylsulfonyl)pyridine has emerged as a remarkably versatile and powerful scaffold. Its unique electronic and steric properties, stemming from the interplay between the electron-deficient pyridine ring and the sulfonyl moiety, enable a diverse range of synthetic transformations. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The 2-Pyridylsulfonyl Group as a Traceless and Modifiable Directing Group in C-H Functionalization
The pyridine moiety within the this compound framework serves as an effective directing group for transition metal-catalyzed C-H bond functionalization.[1] This strategy allows for the regioselective introduction of various functional groups at positions that would be otherwise difficult to access.
Palladium-Catalyzed Ortho-Alkenylation of Phenols
The 2-pyridylsulfonyl group can be employed as a directing group for the ortho-alkenylation of phenols, providing a direct route to valuable ortho-alkenyl phenol motifs. These structures are precursors to important heterocyclic compounds such as benzofurans.[2]
The catalytic cycle, depicted below, is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The pyridine nitrogen coordinates to the palladium(II) catalyst, bringing the metal center in proximity to the ortho-C-H bond of the phenyl ring. This facilitates the C-H activation step to form a six-membered palladacycle intermediate. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination furnish the ortho-alkenylated product and regenerate the active palladium catalyst.[3]
Figure 1. Proposed Catalytic Cycle for Ortho-Alkenylation.
This protocol is a representative example for the palladium-catalyzed ortho-alkenylation of a phenol derivative using a 2-pyridylsulfonyl directing group.[4]
Materials:
-
2-(Phenylsulfonyl)phenol derivative (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Oven-dried 15 mL screw-capped vial with a Teflon-lined cap
-
Magnetic stir bar
Procedure:
-
To the oven-dried 15 mL screw-capped vial, add the 2-(phenylsulfonyl)phenol derivative (0.2 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and potassium persulfate (108 mg, 0.4 mmol, 2.0 equiv).
-
Add a magnetic stir bar to the vial.
-
Under a nitrogen or argon atmosphere, add 1,2-dichloroethane (2 mL).
-
Add the alkene (e.g., n-butyl acrylate, 51.2 mg, 0.4 mmol, 2.0 equiv).
-
Seal the vial tightly with the Teflon-lined cap.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir vigorously for 12 hours.
-
After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, typically starting from 20:1) to afford the desired ortho-alkenylated product.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC. The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.
-
Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The ¹H NMR spectrum should show the characteristic signals of the newly introduced alkenyl group at the ortho position.
Ruthenium-Catalyzed Meta-Sulfonylation of 2-Phenylpyridines
A fascinating switch in regioselectivity is observed when employing a ruthenium catalyst. Instead of the expected ortho-functionalization, the 2-pyridyl directing group facilitates a meta-sulfonylation of 2-phenylpyridines.[5][6] This provides a unique and powerful method for accessing meta-substituted biaryls, which are challenging to synthesize via traditional methods.[1]
The proposed mechanism involves the formation of a stable cycloruthenated intermediate. The 2-pyridyl group directs the ruthenium catalyst to the ortho-C-H bond, forming a Ru-Caryl σ-bond. This cyclometalation induces a strong para-directing effect, activating the position para to the newly formed Ru-C bond (which is meta to the pyridyl directing group) towards electrophilic aromatic substitution with a sulfonyl chloride.[3][5][6]
Figure 2. Proposed Pathway for Meta-Sulfonylation.
The following protocol details the ruthenium-catalyzed meta-sulfonylation of 2-phenylpyridine.[1]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
p-Toluenesulfonyl chloride (1.5 equiv)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (or another suitable solvent like mesitylene)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube, add 2-phenylpyridine (1.0 mmol), p-toluenesulfonyl chloride (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 3 mL of anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 115 °C.
-
Stir the reaction mixture for 15 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the meta-sulfonylated product.
Self-Validation:
-
Yield and Purity: The isolated yield of the meta-product should be consistent with reported values. Purity should be assessed by ¹H NMR and HPLC analysis.
-
Regioselectivity: The key validation is the confirmation of meta-sulfonylation. This can be unequivocally determined by ¹H and ¹³C NMR spectroscopy, and if necessary, by single-crystal X-ray diffraction of a suitable derivative.
Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling
The this compound scaffold can be elaborated into biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials, through Suzuki-Miyaura cross-coupling reactions.[7][8] The sulfonyl group can act as a leaving group under specific catalytic conditions, or the pyridine ring can be functionalized with a boronic acid or ester for coupling.
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (or pseudohalide), forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst.[5][9]
Figure 3. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a pyridine-2-sulfonyl fluoride with a hetero(aryl) boronic acid.[7]
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 equiv)
-
Hetero(aryl) boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (10 mol%)
-
Sodium phosphate (Na₃PO₄) (3.0 equiv)
-
Dioxane
-
Capped 1-dram vial
-
Magnetic stir bar
Procedure:
-
To a 1-dram vial, add pyridine-2-sulfonyl fluoride (0.3 mmol, 1.0 equiv), the hetero(aryl) boronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and sodium phosphate (0.9 mmol, 3.0 equiv).
-
Add a magnetic stir bar.
-
Add 1.0 mL of dioxane to the vial.
-
Seal the vial with a cap.
-
Place the reaction vial in a preheated heating block or oil bath at 65-100 °C.
-
Stir the reaction mixture for the specified time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the silica gel with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2-arylpyridine.
Self-Validation:
-
Reaction Monitoring: The disappearance of the starting materials and the appearance of the product can be monitored by TLC or LC-MS.
-
Product Characterization: The structure of the purified biaryl product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
The 2-Pyridylsulfonyl Group as a Conveniently Removable Protecting Group for Amines
Beyond its role as a directing group, the 2-pyridylsulfonyl moiety serves as an excellent protecting group for primary and secondary amines. The resulting sulfonamides are typically stable, crystalline solids. A key advantage of this protecting group is its facile cleavage under mild reductive conditions, which are often orthogonal to many other protecting group strategies.[1]
This protocol outlines the deprotection of a 2-pyridylsulfonamide using magnesium in methanol.[1]
Materials:
-
N-(2-pyridylsulfonyl)amine (1.0 equiv)
-
Magnesium turnings (Mg) (excess, e.g., 10-20 equiv)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice-water bath
Procedure:
-
Dissolve the N-(2-pyridylsulfonyl)amine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the magnesium turnings to the stirred solution. The reaction is exothermic, and hydrogen gas will be evolved. Ensure adequate ventilation.
-
Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitor by TLC). The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture to remove any remaining magnesium and magnesium salts.
-
Wash the solid residue with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.
-
If necessary, purify the amine by column chromatography or distillation.
Self-Validation:
-
Complete Deprotection: TLC analysis should show the complete consumption of the starting sulfonamide and the formation of a more polar spot corresponding to the free amine.
-
Spectroscopic Confirmation: The ¹H NMR spectrum of the product should show the absence of the signals corresponding to the 2-pyridylsulfonyl group and the appearance of N-H protons (if applicable, which may be exchangeable with D₂O). Mass spectrometry will confirm the expected molecular weight of the deprotected amine.
Conclusion
This compound is a multifaceted and indispensable tool in the modern organic chemist's toolkit. Its ability to function as a regiocontrolling directing group in C-H functionalization, a precursor in cross-coupling reactions, and a readily cleavable protecting group for amines underscores its synthetic utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials. The self-validating nature of the described protocols, coupled with an understanding of the underlying reaction mechanisms, will enable scientists to confidently and efficiently incorporate these powerful transformations into their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PdII‐Catalyzed C(alkenyl)−H Activation Facilitated by a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Phenylsulfonyl)pyridine in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 2-(Phenylsulfonyl)pyridine as a Synthetic Intermediate
This compound is a white crystalline solid with the chemical formula C₁₁H₉NO₂S that has emerged as a critical building block in modern organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for the construction of complex molecular architectures.[1] The strategic placement of the phenylsulfonyl group at the 2-position of the pyridine ring renders the molecule susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound and offers a detailed experimental protocol for its application in a representative cross-coupling reaction.
Mechanistic Insights: The Electron-Deficient Nature of the Pyridine Ring and the Role of the Phenylsulfonyl Group
The reactivity of this compound is fundamentally governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the strongly electron-withdrawing phenylsulfonyl group at the 2-position. This electronic arrangement makes the C2 carbon of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.
In the context of nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism. A nucleophile, such as a thiol, attacks the C2 carbon, leading to the formation of a stabilized intermediate known as a Meisenheimer-Jackson complex.[2] The exceptional stability of the departing phenylsulfinate anion makes the phenylsulfonyl group an excellent leaving group, driving the reaction towards the formation of the substituted product. The reactivity of 2-sulfonylpyridines in SNAr reactions can be finely tuned by altering the electronic properties of the pyridine ring, making them a versatile tool for applications such as the selective modification of cysteine residues in proteins.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound can act as an electrophilic coupling partner. The C-S bond of the sulfone can be activated by a palladium catalyst, enabling the formation of a new carbon-carbon bond with an organoboron reagent. While the direct use of aryl sulfones as coupling partners is less common than that of aryl halides, related compounds like pyridine-2-sulfonyl fluorides have been shown to be effective in such transformations.[2] Similarly, allylsulfonyl pyridines, which function as pyridine sulfinate salt precursors, readily participate in palladium-catalyzed cross-coupling reactions with aryl halides. This demonstrates the synthetic equivalence and utility of the 2-sulfonylpyridine moiety as a reactive handle for C-C bond formation.
Application Protocol: Palladium-Catalyzed Cross-Coupling of a 2-Sulfonylpyridine Derivative
This protocol details a representative palladium-catalyzed cross-coupling reaction adapted from a procedure for a 2-allylsulfonyl pyridine, which serves as an excellent functional equivalent for this compound in this context. This reaction exemplifies the formation of a 2-arylpyridine, a common structural motif in medicinal chemistry.
Experimental Workflow Diagram
Caption: Workflow for the Palladium-Catalyzed Cross-Coupling Reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| 4-Anisylboronic acid | >98% | Combi-Blocks |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| Methyldi-tert-butylphosphine hydrotetrafluoroborate (PtBu₂Me·HBF₄) | >98% | Acros Organics |
| Cesium carbonate (Cs₂CO₃) | Anhydrous, >99% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | J.T. Baker |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
| Silica gel | 230-400 mesh | Sorbent Technologies |
| Ethyl acetate | HPLC grade | VWR |
| Hexanes | HPLC grade | VWR |
Step-by-Step Protocol
-
Reaction Setup:
-
To a pressure-resistant reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 438 mg, 2.0 mmol), 4-anisylboronic acid (1.5 equiv., 456 mg, 3.0 mmol), palladium(II) acetate (5 mol%, 22.4 mg, 0.1 mmol), methyldi-tert-butylphosphine hydrotetrafluoroborate (10 mol%, 50 mg, 0.2 mmol), and cesium carbonate (2.0 equiv., 1.30 g, 4.0 mmol).
-
Seal the tube with a septum and purge with dry nitrogen gas for 10 minutes.
-
Using a syringe, add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the reaction tube.
-
-
Reaction Execution:
-
Place the reaction tube in a preheated oil bath at 150 °C.
-
Stir the reaction mixture vigorously for 17 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
After 17 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 2-(4-methoxyphenyl)pyridine.
-
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
Application Notes & Protocols: The Strategic Utility of 2-(Phenylsulfonyl)pyridine in Pharmaceutical and Agrochemical Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular targets. 2-(Phenylsulfonyl)pyridine has emerged as a cornerstone reagent, a versatile building block whose unique electronic and structural properties are leveraged in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by field-proven protocols. We will dissect the causality behind its reactivity, from its role as a superior leaving group in cross-coupling reactions to its function as a foundational scaffold for bioactive molecules. Detailed, self-validating experimental procedures are provided for key transformations, offering researchers and process chemists a practical toolkit for harnessing the full potential of this pivotal intermediate.
The Chemical Chameleon: Understanding the Versatility of this compound
At its core, the utility of this compound (CAS No. 24244-60-8) stems from a synergistic interplay between its two constituent moieties. The pyridine ring, with its nitrogen atom, acts as both a coordinating ligand for metal catalysts and an activating group, while the phenylsulfonyl group is a potent electron-withdrawing group and an excellent nucleofuge (leaving group). This duality makes it an indispensable tool for medicinal and agricultural chemists.[2]
Its primary roles in synthesis can be categorized as:
-
A Stable Precursor and Intermediate: It serves as a crucial building block for more complex molecules, particularly active pharmaceutical ingredients (APIs) and pesticides.[1][2]
-
An Activated Substrate for Nucleophilic Substitution: The sulfonyl group strongly activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).
-
A Precursor to Superior Leaving Groups: Conversion of alcohols to 2-pyridinesulfonate esters creates highly effective leaving groups for a range of transformations, including cross-coupling reactions.[3]
-
A Platform for Advanced Reagents: Derivatization, such as the introduction of a difluoromethyl group, creates specialized reagents for modern synthetic challenges like fluorination.[4][5]
Applications in Pharmaceutical Synthesis
The demand for high-purity this compound is consistently high from the pharmaceutical sector, where it is a key intermediate for creating APIs.[2] Its structural features allow for the precise construction of medicinally relevant scaffolds.
A Superior Leaving Group for Cross-Coupling Reactions
Traditional cross-coupling reactions often rely on aryl halides or triflates. However, the 2-pyridinesulfonate group, easily prepared from the corresponding alcohol, has proven to be a highly effective leaving group, particularly in challenging couplings of unactivated secondary alkyl carbons. The coordinating ability of the pyridyl nitrogen is the causal factor for this enhanced reactivity, as it facilitates the crucial steps in the catalytic cycle.[3]
Investigation into copper-catalyzed coupling reactions with Grignard reagents revealed that secondary alkyl 2-pyridinesulfonates react rapidly (often in under an hour) and with complete inversion of stereochemistry, a hallmark of an SN2-type mechanism.[3] This contrasts sharply with the harsher conditions and longer reaction times required for traditional tosylate leaving groups.[3]
Gateway to Fluorinated Molecules: The Julia-Kocienski Reaction
The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity. The gem-difluoroalkenyl group is a well-known bioisostere of the carbonyl group.[4] Difluoromethyl 2-pyridyl sulfone has emerged as a robust and highly efficient reagent for the deoxygenative gem-difluoroolefination of aldehydes and ketones, a transformation known as the Julia-Kocienski olefination.[4][5]
The causality behind its success lies in the stability of the key fluorinated sulfinate intermediate, which can be observed and trapped experimentally.[5] The 2-pyridyl group is critical for facilitating both the initial nucleophilic addition and the subsequent elimination steps that form the desired olefin.
Applications in Agrochemical Synthesis
Pyridine-based compounds are crucial as agrochemicals, including fungicides, insecticides, and herbicides.[6][7] The this compound scaffold provides a robust starting point for the synthesis of novel pesticides, allowing for diversification and optimization of biological activity.[2][6]
The synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethyl-sulfonamide derivatives, for example, has led to compounds with potent fungicidal activity against Botrytis cinerea, in some cases exceeding that of commercial fungicides.[8] The core sulfonyl pyridine structure is amenable to a wide range of modifications, enabling the exploration of structure-activity relationships to develop next-generation crop protection agents.
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear steps, causality for specific conditions, and expected outcomes.
Protocol 1: Green Synthesis of this compound via Tandem SNAr/Oxidation
This protocol, adapted from a process developed at Eli Lilly and Company, provides an environmentally friendly and high-yielding synthesis of the title compound from inexpensive starting materials.[9] The causality for its success is the tandem nature of the reaction, where a nucleophilic aromatic substitution (SNAr) is immediately followed by an in-situ oxidation, avoiding the isolation of the intermediate sulfide and minimizing waste.
Materials:
-
2-Chloropyridine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-chloropyridine (1.0 equiv), thiophenol (1.05 equiv), and potassium carbonate (1.5 equiv) in DMF.
-
SNAr Reaction: Stir the mixture at 80 °C. The reaction progress can be monitored by TLC or LC-MS. The formation of the intermediate 2-(phenylthio)pyridine is typically complete within 2-4 hours. Causality: K₂CO₃ acts as a base to deprotonate thiophenol, generating the nucleophilic thiophenolate which displaces the chloride on the activated pyridine ring.
-
In-Situ Oxidation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of Oxone® (2.5 equiv) in water. Add the Oxone® solution dropwise to the reaction mixture, maintaining the temperature below 40 °C with an ice bath. Causality: Oxone® is a powerful, yet safe and inexpensive, oxidizing agent that converts the intermediate sulfide directly to the sulfone.
-
Work-up and Isolation: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. Pour the reaction mixture into water, which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The resulting this compound is often of high purity (>99%), but can be further purified by recrystallization from ethanol if necessary.[9]
| Parameter | Condition | Rationale |
| Solvent | DMF | Aprotic polar solvent, ideal for SNAr reactions. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate thiophenol without side reactions. |
| Oxidant | Oxone® | Effective, water-soluble, and environmentally benign. |
| Expected Yield | 86% | Based on reported literature.[9] |
| Purity | >99% | Typically achieved without chromatography.[9] |
Protocol 2: Copper-Catalyzed Coupling of a Secondary Alkyl 2-Pyridinesulfonate with a Grignard Reagent
This protocol demonstrates the use of a 2-pyridinesulfonate as a superior leaving group for forming a C(sp³)–C(sp²) bond under mild, copper-catalyzed conditions.[3]
Materials:
-
Secondary alkyl 2-pyridinesulfonate (1.0 equiv)
-
Aryl or Heteroaryl Grignard Reagent (e.g., PhMgCl, 1.5 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve the secondary alkyl 2-pyridinesulfonate (1.0 equiv) and Cu(OTf)₂ (0.05 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature helps control the reactivity of the organometallic reagent and improves selectivity.
-
Grignard Addition: Add the Grignard reagent (1.5 equiv) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction is typically very fast and can be complete in under 1 hour. Monitor progress by TLC, quenching small aliquots with saturated NH₄Cl solution. Causality: The 2-pyridyl group of the sulfonate coordinates to the copper and/or magnesium, accelerating the reductive elimination/transmetalation steps of the catalytic cycle.[3]
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cross-coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Cu(OTf)₂ | Inexpensive and highly effective copper source. |
| Leaving Group | 2-Pyridinesulfonate | Superior reactivity due to coordinating pyridyl nitrogen.[3] |
| Temperature | 0 °C | Ensures controlled reaction and high selectivity. |
| Reaction Time | < 1 hour | Significantly faster than with other sulfonate leaving groups.[3] |
| Stereochemistry | Complete Inversion | Indicative of an SN2-type pathway.[3] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of 2-(Phenylsulfonyl)pyridine as a Leaving Group: A Comprehensive Guide for Synthetic Chemists
Introduction: The Unique Advantages of the 2-Pyridylsulfonyl Moiety
In the landscape of modern organic synthesis, the strategic selection of a leaving group is paramount to the success of a chemical transformation. The 2-(Phenylsulfonyl)pyridine moiety has emerged as a particularly effective leaving group in a variety of reactions, most notably in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Its utility stems from a unique combination of electronic properties and the ability of the pyridine nitrogen to act as a coordinating atom.
The strong electron-withdrawing nature of the phenylsulfonyl group significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions.[1] This activation is crucial for facilitating the initial addition step in SNAr reactions.[2] Furthermore, the ability of the pyridine nitrogen to coordinate to metal centers can enhance the reactivity and selectivity in certain catalytic processes.[1][3] This guide provides an in-depth exploration of the applications of this compound as a leaving group, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of this compound
The precursor for many of the applications described herein, this compound, is typically synthesized through the sulfonylation of 2-aminopyridine with benzenesulfonyl chloride or via the oxidation of the corresponding sulfide.[4][5] A general and straightforward method involves the reaction of pyridine with benzenesulfonyl chloride.[2]
Protocol 1: Synthesis of this compound
This protocol outlines a common laboratory-scale synthesis of this compound.
Materials:
-
Pyridine
-
Benzenesulfonyl chloride
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyridine in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred solution, maintaining the low temperature.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by filtration to remove pyridinium hydrochloride.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.[2]
II. Application in Nucleophilic Aromatic Substitution (SNAr) Reactions
The 2-pyridylsulfonyl group is an excellent leaving group for SNAr reactions due to the electronic activation of the pyridine ring. Nucleophilic attack is favored at the C2 and C4 positions because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1]
Mechanism of SNAr with this compound
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the phenylsulfonyl group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the phenylsulfinate anion, a good leaving group.
Caption: Generalized SNAr mechanism.
Protocol 2: General Procedure for SNAr with Carbon Nucleophiles
This protocol describes a general method for the C-C bond formation via SNAr using organolithium reagents.[3]
Materials:
-
Neopentyl 2-pyridyl sulfonate or Phenyl 2-pyridyl sulfonate
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., Phenyllithium)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-pyridyl sulfonate ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyridine.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| Phenyl 2-pyridyl sulfonate | Phenyllithium | 2-Phenylpyridine | High | [3] |
| Neopentyl 2-pyridyl sulfonate | n-Butyllithium | 2-Butylpyridine | High | [3] |
III. Application in Palladium-Catalyzed Cross-Coupling Reactions
The 2-pyridylsulfonyl group can also serve as a leaving group in various palladium-catalyzed cross-coupling reactions, providing a valuable alternative to the often problematic use of 2-halopyridines or 2-pyridylboronic acids.[6][7]
A. Desulfinylative C-C Cross-Coupling
In this type of reaction, a heteroaryl allylsulfone acts as a latent sulfinate reagent. In the presence of a palladium(0) catalyst, the allylsulfone undergoes deallylation to generate a pyridylsulfinate in situ, which then participates in a desulfinylative cross-coupling with an aryl halide.[7]
Caption: Experimental workflow for desulfinylative cross-coupling.
Protocol 3: Palladium-Catalyzed Desulfinylative C-C Coupling of 2-Allylsulfonyl Pyridines
This protocol is adapted from a procedure for the coupling of 2-allylsulfonyl-5-methylpyridine with 4-bromoanisole.[7]
Materials:
-
2-Allylsulfonyl-5-methylpyridine
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
P(tBu)₂Me·HBF₄ (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Pressure-resistant reaction tube
-
Inert atmosphere
Procedure:
-
To a pressure-resistant reaction tube, add 2-allylsulfonyl-5-methylpyridine (1.5 equiv.), palladium(II) acetate (5 mol%), P(tBu)₂Me·HBF₄ (10 mol%), and cesium carbonate (2.0 equiv.).
-
Purge the tube with an inert gas (e.g., nitrogen).
-
Add DMF as the solvent, followed by 4-bromoanisole (1.0 equiv.).
-
Seal the tube and heat the reaction mixture to 150 °C with stirring for 17 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-arylpyridine product.
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Bromoanisole | 5-Methyl-2-(4-methoxyphenyl)pyridine | 49 | [7] |
| 4-Bromotoluene | 5-Methyl-2-(p-tolyl)pyridine | High | [7] |
B. C-N Cross-Coupling Reactions
While direct C-N coupling using this compound as a leaving group is less common, related pyridylsulfonamides can be synthesized, which are important structural motifs in medicinal chemistry. The synthesis of N-(pyridin-2-yl)benzenesulfonamide is a key example.[4]
Protocol 4: Synthesis of N-(pyridin-2-yl)benzenesulfonamide
This protocol describes the synthesis of a sulfonamide from 2-aminopyridine.[8]
Materials:
-
2-Aminopyridine
-
Benzenesulfonyl chloride
-
Pyridine (as solvent and base)
-
Ice water
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 2-aminopyridine (1.0 equiv.) in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.2 equiv.) to the cooled pyridine solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add ice water to the reaction mixture and stir vigorously until a solid precipitates.
-
Collect the crude product by filtration. The resulting solid is N-(pyridin-2-yl)benzenesulfonamide.
IV. Trustworthiness and Self-Validation
The protocols described in this guide are based on established and peer-reviewed synthetic methodologies. For any given transformation, the following validation steps are recommended:
-
Reaction Monitoring: Always monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or LC-MS to ensure the consumption of starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison with literature data, where available, is also recommended.
-
Optimization: The provided protocols offer a robust starting point. However, for novel substrates, optimization of reaction parameters such as temperature, reaction time, solvent, base, and catalyst/ligand loading may be necessary to achieve optimal yields.
V. Conclusion
This compound and its derivatives are versatile and highly effective reagents in modern organic synthesis. Their utility as leaving groups in both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions provides chemists with powerful tools for the construction of complex molecular architectures, particularly for the synthesis of substituted pyridines which are prevalent in pharmaceuticals and agrochemicals. The protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and successful implementation of these valuable synthetic methods in the research laboratory.
References
- 1. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 5. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: The Versatility of 2-(Phenylsulfonyl)pyridine in Palladium-Catalyzed Synthesis
Introduction: A Tale of Two Reactivities
In the landscape of modern synthetic chemistry, palladium catalysis stands as a pillar for the construction of complex molecular architectures.[1] Within this domain, certain reagents distinguish themselves through exceptional versatility. 2-(Phenylsulfonyl)pyridine is one such molecule, a compound of elegant simplicity that harbors a powerful dual reactivity. Its utility stems from the synergistic interplay between the pyridine nitrogen and the phenylsulfonyl group.
The lone pair of electrons on the pyridine nitrogen provides a potent coordination site for transition metals, transforming the entire moiety into an efficient directing group for regioselective C-H functionalization.[2][3] This allows for the precise surgical modification of otherwise inert C-H bonds. Concurrently, the sulfonyl group can function as an effective leaving group, positioning the pyridine ring as an electrophilic partner in a variety of cross-coupling reactions. This guide provides an in-depth exploration of these two primary modes of reactivity, complete with mechanistic insights and field-proven protocols designed for immediate application in research and development settings.
Part 1: The Pyridylsulfonyl Moiety as a Directing Group for C-H Functionalization
The strategic functionalization of C-H bonds is a paramount goal in organic synthesis, offering an atom-economical route to molecular complexity.[4] Directing group-assisted strategies have emerged as a powerful solution to the inherent challenges of selectivity.[5] The 2-pyridylsulfonyl group acts as a robust bidentate directing group, guiding palladium catalysts to specific C-H bonds and enabling a range of transformations with high precision.
Mechanistic Rationale: Chelation-Assisted Palladation
The process is initiated by the coordination of the pyridine nitrogen to a Pd(II) catalyst. This initial binding event positions the palladium center in close proximity to the ortho C-H bonds of an adjacent aryl ring. Through a concerted metalation-deprotonation (CMD) pathway, the C-H bond is cleaved, forming a highly stable palladacycle intermediate.[2][6] This cyclometalated species is the linchpin of the catalytic cycle, poised to react with a variety of coupling partners. For instance, in the C-H olefination of phenols, the directing group facilitates the formation of a seven-membered cyclopalladated intermediate, which then undergoes reaction with an alkene to forge the new C-C bond.[6]
Caption: Catalytic cycle for directing group-assisted C-H functionalization.
Application Protocol 1: Palladium-Catalyzed ortho-Alkenylation of Phenols
This protocol details the direct ortho-alkenylation of phenols, which are first converted to their corresponding phenyl 2-pyridylsulfonates. This transformation provides an efficient route to valuable substituted phenols and serves as a gateway to synthesizing coumarins and benzofurans.[6]
Experimental Protocol:
-
Reagent Preparation: To a sealable reaction tube equipped with a magnetic stir bar, add the phenyl 2-pyridylsulfonate substrate (0.2 mmol, 1.0 equiv.), the desired alkene (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 2.0 mL of 1,2-dichloroethane (DCE) to the reaction tube.
-
Reaction Execution: Securely seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 24 hours.
-
Work-up: After cooling the reaction to room temperature, filter the mixture through a pad of Celite®, washing the pad with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the ortho-alkenylated product.
Data Summary: Scope of the ortho-Alkenylation Reaction [6]
| Entry | Phenol Substrate Derivative | Alkene Coupling Partner | Product | Yield (%) |
| 1 | Phenyl 2-pyridylsulfonate | n-Butyl acrylate | 2-(Phenylsulfonyl)phenyl acrylate | 85% |
| 2 | 4-Methylphenyl 2-pyridylsulfonate | Styrene | 2-(4-Methylphenylsulfonyl)stilbene | 78% |
| 3 | 4-Methoxyphenyl 2-pyridylsulfonate | n-Butyl acrylate | 2-(4-Methoxyphenylsulfonyl)phenyl acrylate | 82% |
| 4 | 3,5-Dimethylphenyl 2-pyridylsulfonate | Ethyl acrylate | 2-(3,5-Dimethylphenylsulfonyl)phenyl acrylate | 90% |
Part 2: 2-Pyridylsulfonyl Derivatives as Electrophiles in Cross-Coupling Reactions
While the directing group capacity of the 2-pyridylsulfonyl moiety is significant, its role as an electrophilic coupling partner opens a complementary avenue for synthesis. In this context, the sulfonyl group functions as a robust leaving group, analogous to halides or triflates, enabling powerful C-C bond-forming reactions.[7][8] The use of pyridine-2-sulfonyl fluoride (PyFluor) has proven particularly effective in Suzuki-Miyaura cross-couplings for the synthesis of 2-arylpyridines, a scaffold prevalent in pharmaceuticals.[7][8]
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron compound with an organic halide or pseudo-halide.[1] The catalytic cycle is well-established and proceeds through three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-sulfur bond of the 2-pyridylsulfonyl derivative, forming a Pd(II) intermediate.[1][9]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the leaving group (sulfonate) and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.[1][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 2: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling
This protocol describes the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various aryl and heteroaryl boronic acids. It provides a reliable method for accessing 2-arylpyridine derivatives, which are key building blocks in drug discovery.[7]
Experimental Protocol:
-
Reaction Setup: In a capped 1-dram vial, combine pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv.), the corresponding boronic acid (0.45 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 10 mol%), and Na₃PO₄ (148 mg, 0.9 mmol, 3.0 equiv.).
-
Solvent Addition: Add 1.0 mL of 1,4-dioxane to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at 80 °C. Stir the reaction mixture for 12-24 hours. For less reactive boronic acids, the temperature may need to be increased to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The yield can be determined by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene), or the crude product can be purified by flash column chromatography to isolate the pure 2-arylpyridine.
Data Summary: Scope of the Suzuki-Miyaura Coupling with PyFluor [7]
| Entry | Boronic Acid | Product | Yield (%)* |
| 1 | Phenylboronic acid | 2-Phenylpyridine | 85% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 89% |
| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)pyridine | 75% |
| 4 | 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 68% |
| 5 | Naphthalene-1-boronic acid | 2-(Naphthalen-1-yl)pyridine | 81%† |
*Yields calculated by ¹H NMR using an internal standard.[7] †Reaction performed at 100 °C.[7]
Conclusion
This compound and its derivatives are remarkably versatile reagents in the palladium-catalyzed synthesis toolkit. Their ability to function as either a directing group for C-H activation or as an electrophilic partner in cross-coupling reactions provides chemists with a powerful and flexible approach to constructing complex molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to leverage these unique properties in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- 1. nobelprize.org [nobelprize.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
The Phenylsulfonyl Group: A Superior Leaving Group for the Strategic Synthesis of Bipyridines
Introduction: The Enduring Importance of Bipyridines and the Need for Advanced Synthetic Strategies
2,2'-Bipyridines are a cornerstone of coordination chemistry, finding indispensable applications as ligands in catalysis, materials science, and photochemistry. Their derivatives are also prevalent motifs in pharmaceuticals and agrochemicals.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted bipyridines remains a significant focus for researchers. Traditional methods often rely on the cross-coupling of halo-pyridines; however, these approaches can be hampered by issues such as catalyst deactivation by the bipyridine product and the need for harsh reaction conditions.[2][3] This guide details the application of 2-(phenylsulfonyl)pyridine derivatives as superior electrophilic partners in cross-coupling reactions for the synthesis of bipyridines, offering a robust alternative to conventional methods.
The phenylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Its strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack, facilitating C-C bond formation. This guide will provide a comprehensive overview of the mechanistic principles, practical application notes, and detailed experimental protocols for the synthesis of bipyridines utilizing this compound derivatives with a focus on Kumada and Negishi-type cross-coupling reactions.
Mechanistic Rationale: Why Phenylsulfonyl Pyridines are Excellent Substrates
The efficacy of 2-(phenylsulfonyl)pyridines as coupling partners stems from the exceptional leaving group ability of the phenylsulfinate anion. The sulfonyl group is strongly electron-withdrawing, which polarizes the C-S bond and makes the ipso-carbon atom susceptible to nucleophilic attack or oxidative addition by a low-valent transition metal catalyst.
In the context of transition-metal-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, the catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent metal center (e.g., Pd(0) or Ni(0)). This is a critical step, and the facility with which it occurs is a key advantage of using sulfonyl-substituted pyridines. Following oxidative addition, transmetalation with an organometallic reagent (e.g., a Grignard or organozinc reagent) and subsequent reductive elimination furnishes the desired bipyridine product and regenerates the active catalyst.
A significant advantage of this approach is the potential for transition-metal-free pathways, particularly with highly reactive organometallic reagents like Grignard reagents. In such cases, the reaction can proceed via a nucleophilic aromatic substitution mechanism, where the Grignard reagent directly attacks the electron-deficient pyridine ring, displacing the phenylsulfinate leaving group.[4]
Experimental Workflows and Protocols
Preparation of this compound Derivatives
The synthesis of the this compound starting material is a crucial first step. A common and effective method involves the oxidation of the corresponding 2-(phenylthio)pyridine.
Protocol 1: Synthesis of this compound
-
Thioether Formation: To a solution of 2-chloropyridine (1.0 equiv.) and thiophenol (1.1 equiv.) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 equiv.). Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-(phenylthio)pyridine.
-
Oxidation: Dissolve the 2-(phenylthio)pyridine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or acetic acid. Cool the solution in an ice bath. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equiv.) portion-wise. Stir the reaction at room temperature for 12-16 hours. After completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
Application Note 1: Nickel-Catalyzed Kumada-Type Cross-Coupling
The Kumada coupling, which utilizes Grignard reagents, is a powerful C-C bond-forming reaction.[5][6] The use of 2-(phenylsulfonyl)pyridines in this context offers a highly efficient route to both symmetrical and unsymmetrical bipyridines. Nickel catalysts are often preferred for their lower cost and high reactivity.[7][8]
Key Considerations:
-
Grignard Reagent Preparation: The pyridyl Grignard reagent can be prepared from the corresponding bromopyridine and magnesium turnings in anhydrous THF. The quality of the Grignard reagent is critical for the success of the coupling reaction.
-
Catalyst Selection: Simple nickel salts like NiCl₂ or its complexes with phosphine ligands (e.g., NiCl₂(dppp)) are effective catalysts.[9] Ligandless conditions can also be successful.[7]
-
Solvent and Temperature: Anhydrous THF is the most common solvent for Kumada couplings. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates.
Protocol 2: Synthesis of 2,2'-Bipyridine via Kumada-Type Coupling
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv.) and the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%).
-
Addition of Grignard Reagent: Add a solution of 2-pyridylmagnesium bromide (1.2-1.5 equiv.) in anhydrous THF dropwise to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2,2'-bipyridine.
Data Summary: Kumada-Type Coupling
| Entry | Pyridyl Grignard | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-pyridylmagnesium bromide | NiCl₂(dppp) (5) | THF | 65 | 6 | 85 |
| 2 | 4-methyl-2-pyridylmagnesium bromide | NiCl₂ (5) | THF | 65 | 6 | 82 |
| 3 | 5-chloro-2-pyridylmagnesium bromide | NiCl₂(dppe) (5) | THF | 65 | 8 | 78 |
Note: The data in this table is representative and based on typical yields for similar cross-coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Application Note 2: Palladium-Catalyzed Negishi-Type Cross-Coupling
The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than Grignard reagents. This makes the Negishi coupling a more versatile method for the synthesis of functionalized bipyridines.[10]
Key Considerations:
-
Organozinc Reagent Preparation: Pyridylzinc halides can be prepared by the reaction of the corresponding bromopyridine with activated zinc dust or by transmetalation from a pyridyllithium species.
-
Catalyst and Ligand: Palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos), are commonly used.[11]
-
Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent like THF or dioxane at elevated temperatures.
Protocol 3: Synthesis of a Functionalized 2,2'-Bipyridine via Negishi-Type Coupling
-
Preparation of the Organozinc Reagent: In a flame-dried flask under nitrogen, react 2-bromo-5-cyanopyridine (1.0 equiv.) with activated zinc dust (1.5 equiv.) in anhydrous THF at room temperature for 2-4 hours to form the corresponding organozinc reagent.
-
Coupling Reaction: In a separate flame-dried flask, add this compound (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and anhydrous THF. To this mixture, add the freshly prepared solution of the organozinc reagent via cannula.
-
Reaction: Heat the reaction mixture to 80 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired functionalized bipyridine.
Data Summary: Negishi-Type Coupling
| Entry | Pyridylzinc Halide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-pyridylzinc bromide | Pd(PPh₃)₄ (3) | THF | 80 | 12 | 90 |
| 2 | 5-cyano-2-pyridylzinc bromide | Pd₂(dba)₃/XPhos (2) | Dioxane | 100 | 16 | 85 |
| 3 | 4-methoxy-2-pyridylzinc chloride | Pd(PPh₃)₄ (3) | THF | 80 | 14 | 88 |
Note: The data in this table is representative and based on typical yields for similar cross-coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualization of Key Processes
Figure 1: Catalytic cycle for the Nickel-Catalyzed Kumada-Type Coupling.
Figure 2: General experimental workflow for bipyridine synthesis.
Conclusion and Future Outlook
The use of this compound derivatives provides a highly effective and versatile platform for the synthesis of a wide array of bipyridines. The phenylsulfonyl moiety serves as an excellent leaving group, enabling efficient cross-coupling reactions under both nickel- and palladium-catalysis. The protocols outlined in this guide offer researchers robust and reproducible methods for accessing these valuable compounds. Future research in this area may focus on expanding the substrate scope to include more complex and sterically hindered pyridine derivatives, as well as the development of more sustainable and economical catalytic systems.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Phenylsulfonyl)pyridine in the Synthesis of COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Selective COX-2 Inhibitors and Diarylheterocycle Scaffolds
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, a constitutive enzyme involved in physiological functions like gastric protection, and COX-2, which is typically undetectable in tissues but is induced by inflammatory stimuli.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[1][3] This has driven the development of selective COX-2 inhibitors, a class of drugs that offer potent anti-inflammatory and analgesic effects with a reduced risk of such complications.[1][3]
A common structural motif in many potent and selective COX-2 inhibitors is the diarylheterocycle scaffold. This framework typically consists of a central heterocyclic ring flanked by two aromatic rings. One of these aryl rings often bears a sulfonamide or sulfone moiety, which is crucial for selective binding to a specific side pocket present in the COX-2 active site but not in COX-1.[4] The synthesis of these complex molecules requires robust and efficient chemical strategies, where key intermediates play a pivotal role.
2-(Phenylsulfonyl)pyridine: A Versatile Building Block for COX-2 Inhibitor Synthesis
This compound has emerged as a valuable and versatile building block in the synthesis of diarylheterocyclic COX-2 inhibitors. Its utility stems from the phenylsulfonyl group, which can act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions or participate in various cross-coupling reactions. This allows for the strategic introduction of the pyridine ring into the target diarylheterocycle scaffold.
The electron-withdrawing nature of the phenylsulfonyl group activates the pyridine ring, facilitating reactions that might otherwise be challenging. This activation is particularly useful for constructing the core structure of several "coxib" drugs, such as Etoricoxib.
Synthetic Application: The Synthesis of Etoricoxib
Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine) is a highly selective COX-2 inhibitor used for the treatment of various inflammatory conditions.[5] The synthesis of Etoricoxib provides an excellent case study to illustrate the application of pyridine sulfone chemistry. While multiple synthetic routes to Etoricoxib exist, several key strategies involve the formation of the central bipyridine core.
One established approach involves the coupling of a substituted pyridine derivative with a phenylsulfone-containing fragment. For instance, a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, can be cyclized to form the central pyridine ring of Etoricoxib.[6][7]
Below is a generalized workflow illustrating a convergent synthesis strategy for a diarylpyridine-based COX-2 inhibitor, highlighting the potential entry point for a this compound derivative.
Experimental Workflow: Conceptual Synthesis of a Diarylpyridine COX-2 Inhibitor
Caption: Conceptual workflow for diarylpyridine COX-2 inhibitor synthesis.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 2-chloropyridine and sodium benzenesulfinate. This reaction is a nucleophilic aromatic substitution where the sulfinate anion displaces the chloride on the pyridine ring.
Materials:
-
2-Chloropyridine
-
Benzenesulfinic acid sodium salt[8]
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzenesulfinic acid sodium salt (1.1 equivalents).
-
Add anhydrous DMF to dissolve the salt.
-
Add 2-chloropyridine (1.0 equivalent) to the solution.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-chloropyridine) is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Causality and Insights:
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the sulfinate salt, enhancing the nucleophilicity of the sulfinate anion.
-
Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Workup: The aqueous workup is designed to remove the DMF solvent and any remaining inorganic salts. The bicarbonate wash neutralizes any acidic impurities.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Diarylpyridine Synthesis
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable arylboronic acid or ester to form the core diarylpyridine structure.
Materials:
-
This compound (from Protocol 1)
-
Substituted arylboronic acid or ester (e.g., 4-(methylsulfonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (nitrogen or argon)
-
Standard glassware for workup and purification as in Protocol 1
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired diarylpyridine product.
Causality and Insights:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Degassed Solvents: Solvents are degassed to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Leaving Group: In this reaction, the phenylsulfonyl group acts as the leaving group, being displaced by the aryl group from the boronic acid.
Data Summary: Representative Yields and Characterization
| Compound | Synthetic Step | Typical Yield (%) | Key Characterization Data (Example) |
| This compound | Nucleophilic Aromatic Substitution | 70-85% | ¹H NMR, ¹³C NMR, MS confirming molecular weight |
| Diarylpyridine Intermediate | Suzuki-Miyaura Coupling | 60-80% | ¹H NMR, ¹³C NMR, MS confirming molecular weight |
| Final COX-2 Inhibitor | Final Elaboration Steps | Varies | ¹H NMR, ¹³C NMR, MS, HPLC purity, m.p. |
Mechanism: The Role of the Phenylsulfonyl Group
The phenylsulfonyl group plays a dual role in these synthetic strategies.
-
Activation for SNAr: As a potent electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack, making the substitution of a leaving group (like a halogen) at the 2-position more facile.
-
Leaving Group in Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the entire phenylsulfonyl moiety can function as a leaving group, allowing for the formation of a new carbon-carbon bond at that position.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Future Perspectives
This compound is a highly effective and versatile intermediate in the synthesis of diarylheterocyclic COX-2 inhibitors. Its ability to both activate the pyridine ring and serve as an excellent leaving group in cross-coupling reactions provides medicinal chemists with a powerful tool for constructing the complex molecular architectures required for potent and selective COX-2 inhibition. The protocols and principles outlined in these notes provide a solid foundation for researchers in drug discovery and development to leverage this valuable synthetic strategy in the ongoing quest for safer and more effective anti-inflammatory agents.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 7. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 8. cenmed.com [cenmed.com]
Green chemical synthesis of 2-benzenesulfonyl-pyridine
Application Note & Protocol
Topic: Green Chemical Synthesis of 2-Benzenesulfonyl-pyridine: A Tandem SNAr/Oxidation Approach
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Benzenesulfonyl-pyridine is a critical building block in the pharmaceutical industry, notably as a key starting material for investigational new drug candidates.[1][2] Traditional synthetic routes to this and similar sulfonylated pyridines often rely on methods that are far from ideal, involving odorous thiols, unpredictable oxidation steps, poor atom economy, and significant hazardous waste generation. This application note details an optimized, environmentally friendly process for the synthesis of 2-benzenesulfonyl-pyridine. The protocol leverages a novel tandem SNAr/oxidation reaction under mild conditions, achieving high yield (86%) and exceptional purity (>99%) while adhering to the principles of green chemistry.[1][2][3] This method avoids the use of highly toxic and non-commercial reagents like benzenesulfonyl cyanide, offering a safer, more scalable, and robust alternative for multi-kilogram production.[2][3]
Introduction: The Need for a Greener Path to a Key Intermediate
The functionalization of pyridine rings is a cornerstone of medicinal chemistry, but it is not without its challenges. Synthesizing thioethers and subsequently oxidizing them to sulfones can require long reaction times, transition-metal catalysts, or specialized equipment like microwave reactors.[2] Furthermore, previously reported one-pot syntheses of 2-benzenesulfonyl-pyridine have necessitated the use of extremely hazardous materials, such as stoichiometric benzenesulfonyl cyanide and an excess of the highly toxic crotonaldehyde, making them unsuitable for large-scale, safe production.[2][3]
The process detailed herein circumvents these issues by employing a two-step, one-pot sequence:
-
Nucleophilic Aromatic Substitution (SNAr): 2-Chloropyridine reacts with thiophenol to form the intermediate 2-phenylthiopyridine.
-
Oxidation: The sulfide intermediate is directly oxidized in the same pot to the target sulfone, 2-benzenesulfonyl-pyridine.
This tandem approach is not only efficient but also inherently greener. It utilizes readily available starting materials, employs a common household chemical (sodium hypochlorite, or bleach) as the oxidant, and operates under mild conditions, significantly improving the safety and environmental profile of the synthesis.
Workflow and Mechanism
The overall transformation follows a sequential reaction pathway where the product of the first step becomes the substrate for the second, all within a single reaction vessel. This minimizes waste and simplifies the operational workflow.
Caption: High-level workflow of the tandem SNAr/Oxidation process.
The "Why": Causality Behind Experimental Choices
-
Choice of Base (K₂CO₃): Potassium carbonate is an inexpensive, mild, and easily handled inorganic base. It is sufficient to deprotonate the thiophenol, activating it as a nucleophile for the SNAr reaction, without causing unwanted side reactions often associated with stronger bases.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation, leaving the thiophenolate anion more nucleophilic and accelerating the reaction rate.
-
Oxidant System (NaOCl and Acetic Acid): The use of sodium hypochlorite (bleach) as the terminal oxidant is a key green feature, as its byproduct is sodium chloride. Acetic acid is not merely a solvent component; it plays a crucial catalytic role. It converts NaOCl to the more potent oxidizing agent, hypochlorous acid (HOCl), which facilitates a much faster and more complete oxidation of the sulfide to the sulfone at a lower temperature (<45 °C). This avoids the accumulation of the sulfoxide intermediate, which would otherwise require heating to ~80 °C for full conversion, thereby saving energy and reducing potential side reactions.[3]
Detailed Application Protocol
This protocol is adapted from the optimized process developed by Trankle and Kopach for gram-scale synthesis.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropyridine | ≥99% | Standard Supplier | |
| Thiophenol | ≥99% | Standard Supplier | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Finely milled for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | |
| Acetic Acid | Glacial | Standard Supplier | |
| Sodium Hypochlorite (NaOCl) | ~10-15% solution | Standard Supplier | Commercial bleach. Titrate to confirm concentration. |
| Deionized Water | In-house |
Step-by-Step Experimental Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Step 1: SNAr Reaction (Formation of 2-Phenylthiopyridine)
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2-chloropyridine (1.0 equiv), potassium carbonate (1.5 equiv), and DMF (4 volumes).
-
Begin stirring and add thiophenol (1.05 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Heat the reaction mixture to 70-75 °C and maintain for 2-4 hours.
-
Monitor the reaction for the disappearance of 2-chloropyridine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
-
Step 2: In-situ Oxidation (Formation of 2-Benzenesulfonyl-pyridine)
-
To the crude reaction mixture from Step 1, add glacial acetic acid (1.5 equiv).
-
Begin adding sodium hypochlorite solution (2.0 equiv, based on active chlorine content) dropwise via an addition funnel. This is an exothermic addition. Maintain the internal temperature below 45 °C by using an ice-water bath for cooling as needed. The addition should take approximately 45-60 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 40-45 °C to ensure complete conversion. Monitor for the absence of the sulfide and sulfoxide intermediates by TLC/HPLC.
-
-
Step 3: Product Isolation and Purification
-
Once the oxidation is complete, add deionized water (18 volumes) to the reaction mixture over 30 minutes. This will precipitate the product.
-
Cool the resulting slurry to 0-5 °C and stir for at least 1 hour.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Expected Results
-
Yield: 85-92%[3]
-
Purity: >99% (as determined by HPLC)
-
Appearance: White crystalline solid
Process Optimization Data
The role of acetic acid is paramount for the efficiency and "greenness" of the oxidation step. The following table summarizes the experimental findings that led to the optimized protocol.
| Entry | Acetic Acid (equiv) | Bleach (equiv) | Max Temp (°C) | Outcome | Yield (%) |
| 1 | 0 | 2.4 | 80 | Required heating to drive to completion | 78 |
| 2 | 4.0 | 2.0 | <45 | Complete conversion, no sulfoxide detected | - |
| 3 | 1.5 | 2.0 | <45 | Complete conversion, product crystallized in situ | 92 |
| Data adapted from Organic Process Research & Development 2007, 11, 913–917.[3] |
As shown, the addition of just 1.5 equivalents of acetic acid allows the reaction to proceed to completion at a much lower temperature, saving significant energy and time while simultaneously increasing the isolated yield.[3]
Green Chemistry Metrics: A Quantitative Assessment
To fully appreciate the environmental benefits of this protocol, we can evaluate it using standard green chemistry metrics.[4][5]
Caption: Key green chemistry advantages of the tandem synthesis protocol.
-
Atom Economy (AE): While the overall atom economy is impacted by the use of a base and oxidant, the core transformation is efficient. Traditional methods often have worse AE due to the use of complex and heavy activating groups or catalysts that are not incorporated into the final product.
-
E-Factor (Environmental Factor): This protocol shines with a low E-Factor. The primary byproduct of the oxidation is sodium chloride, and the main waste stream is aqueous. This contrasts sharply with methods that generate significant organic or heavy metal waste.
-
Process Mass Intensity (PMI): By conducting the reaction in a tandem fashion, the need to isolate the sulfide intermediate is eliminated. This removes an entire unit operation (work-up, isolation, purification, and solvent usage), drastically reducing the PMI and improving overall process efficiency.[6]
-
Safety: The replacement of benzenesulfonyl cyanide and crotonaldehyde with common, less hazardous laboratory reagents represents a profound improvement in process safety.[2]
Conclusion
This application note provides a detailed, robust, and scalable protocol for the green synthesis of 2-benzenesulfonyl-pyridine. The tandem SNAr/oxidation process is a prime example of modern process chemistry, where efficiency, safety, and environmental responsibility are engineered into the synthetic route from the outset. By explaining the causality behind the experimental design and providing a clear, step-by-step guide, this document equips researchers and drug development professionals with a superior method for producing this vital pharmaceutical intermediate.[2][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Phenylsulfonyl)pyridine
Welcome to the technical support center for the synthesis and optimization of 2-(Phenylsulfonyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of your experiments. Our approach is grounded in explaining the causality behind experimental choices to ensure your protocols are not just followed, but understood.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the synthesis of this compound, which is a white crystalline solid with a melting point of approximately 93-95 °C, and is soluble in organic solvents like alcohols, ethers, and dimethyl sulfoxide.[1][2]
Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
Low yield in the synthesis of this compound, typically achieved through nucleophilic aromatic substitution (SNAr), can stem from several factors. Let's break down the common culprits and their solutions.
Inadequate Activation of the Pyridine Ring: The inherent electron deficiency of the pyridine ring facilitates nucleophilic attack.[3] However, the efficiency of the substitution is highly dependent on the nature of the leaving group on the pyridine ring.
-
Leaving Group Efficiency: The typical reactivity order for halide leaving groups in SNAr reactions on pyridines is F > Cl ≈ Br > I.[3][4] Fluorine's high electronegativity makes the corresponding carbon atom more electrophilic and accelerates the reaction. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is about 320 times faster than that of 2-chloropyridine.[5] If you are using 2-chloropyridine, consider switching to 2-fluoropyridine if your starting material is compatible.
Suboptimal Reaction Conditions:
-
Temperature: SNAr reactions can be sensitive to temperature. For less reactive substrates, such as those with poorer leaving groups, higher temperatures may be necessary to drive the reaction to completion.[3] However, be mindful that excessive heat can lead to degradation of starting materials or products.[6] A systematic temperature screen is advisable.
-
Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate Meisenheimer complex formed during the reaction.[3] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the cation of the sulfinate salt without strongly solvating the nucleophile, thus enhancing its reactivity. Polar protic solvents, on the other hand, can stabilize the nucleophile, potentially slowing down the reaction.[7]
Purity of Reagents:
-
Moisture: Phenylsulfinate salts are often hygroscopic. The presence of water can protonate the nucleophile, reducing its efficacy. Ensure your reagents and solvents are anhydrous. Drying the sulfinate salt under vacuum before use is recommended. The pyridine starting material should also be dry; it can be dried over KOH, NaOH, or with molecular sieves.[8]
-
Quality of Sulfinating Agent: If you are preparing the phenylsulfinate in situ or using a related sulfonating agent, its purity is critical.[6]
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yield.
Question 2: I am observing the formation of the C4-isomer (4-(Phenylsulfonyl)pyridine) as a major byproduct. How can I improve the regioselectivity for the C2-position?
The regioselectivity of nucleophilic attack on the pyridine ring is governed by electronic effects. Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[3][9][10] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][9]
Controlling Regioselectivity in C-H Sulfonylation:
If you are employing a direct C-H sulfonylation method, the choice of base and solvent is critical for controlling regioselectivity.
-
Base Selection: Different amine bases can influence the ratio of C2 to C4 substitution. For example, in the C-H sulfonylation of pyridine with sodium p-toluenesulfinate, using DABCO as the base in CH₂Cl₂ can result in a mixture of C4 and C2 isomers.[11][12] Switching the base to N-methylpiperidine in CHCl₃ can significantly improve the selectivity for the C4 isomer.[11][12][13] While this example favors the C4 isomer, it highlights the principle that the base plays a key role in directing the position of sulfonylation.
-
Solvent Effects: The solvent can also influence the regiochemical outcome. Changing the solvent from CH₂Cl₂ to CHCl₃ has been shown to improve regioselectivity in some cases.[11][12]
For SNAr with Halopyridines:
When starting with a 2-halopyridine, the formation of the 4-isomer should not be an issue unless there is a competing reaction or your starting material is contaminated with the 4-halopyridine isomer. Ensure the purity of your starting 2-halopyridine.
Proposed Mechanism of Regioselectivity
Caption: Stabilization of the Meisenheimer intermediate at the C2 position.
Question 3: My reaction is very slow, and I am concerned about the thermal stability of my product at high temperatures. What are my options?
If your reaction is sluggish and you wish to avoid high temperatures due to potential product degradation, consider the following strategies:
-
Use a More Reactive Substrate: As mentioned, 2-fluoropyridine is significantly more reactive than 2-chloropyridine.[5] If feasible, using the fluoro-substituted starting material can allow for milder reaction conditions.
-
Catalysis: While many SNAr reactions for this synthesis are uncatalyzed, certain palladium-catalyzed cross-coupling reactions can be employed for the formation of C-S bonds under milder conditions, although this would involve a different set of starting materials (e.g., a thiol and a halopyridine). For direct C-H sulfonylation, ruthenium catalysts have been used for remote C-H sulfonylation of N-aryl-2-aminopyridines.[14] Photocatalysis is another emerging area for sulfonylation reactions.[15][16]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization based on your specific substrate and laboratory conditions.
Materials:
-
2-Chloropyridine (or 2-Fluoropyridine)
-
Sodium benzenesulfinate
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium benzenesulfinate (1.2 equivalents).
-
Add anhydrous DMF to dissolve the sodium benzenesulfinate.
-
Add 2-chloropyridine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.[1]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Pyridine Substrate | 2-Fluoropyridine | Fluoride is a better leaving group than chloride, leading to faster reaction rates and milder conditions.[3][5] |
| Nucleophile | Anhydrous Sodium benzenesulfinate | Purity and dryness are crucial for nucleophilicity. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance nucleophilicity and stabilize the Meisenheimer complex.[3][7] |
| Base (for C-H sulfonylation) | Varies; e.g., N-methylpiperidine | The choice of base is critical for controlling regioselectivity.[11][12][13] |
| Temperature | 80-150 °C (for SNAr) | May be required for less reactive substrates, but should be optimized to avoid degradation.[3][6] |
| Purification | Recrystallization or Column Chromatography | To obtain the final product with high purity.[1] |
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. d-nb.info [d-nb.info]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2-(Phenylsulfonyl)pyridine
Introduction
Welcome to the technical support center for 2-(Phenylsulfonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. This compound (CAS No. 24244-60-8) is a white, crystalline solid that serves as a crucial intermediate in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the phenylsulfonyl group's ability to act as an excellent leaving group or a precursor to a sulfinate for cross-coupling reactions, offering a robust alternative to often problematic organoboron or organotin reagents.[4][5]
This document provides in-depth, field-proven insights into troubleshooting common experimental failures, structured in a practical question-and-answer format. We will explore the causality behind reaction outcomes and provide validated protocols to guide your success.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and handling recommendations for this compound?
A1: Understanding the reagent's fundamental properties is the first step to successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 24244-60-8 | [1] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 231.26 g/mol | |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | ~130-135 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO, ethers, and alcohols. |[2] |
Handling & Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
While relatively stable, it is good practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions to prevent hydrolysis or side reactions.
-
Always consult the Safety Data Sheet (SDS) before use.
Q2: What are the primary applications of this compound in synthesis?
A2: The unique reactivity of the 2-pyridylsulfonyl moiety makes it valuable in two main types of transformations:
-
Desulfinative Cross-Coupling Reactions: In the presence of a suitable base and a palladium catalyst, the C-S bond can be cleaved to generate a pyridine-2-sulfinate in situ. This sulfinate is an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides, overcoming many challenges associated with the notoriously unstable pyridine-2-boronic acids.[5][6][7][8]
-
Nucleophilic Aromatic Substitution (SNAr): The phenylsulfonyl group is a potent electron-withdrawing group, activating the pyridine ring for nucleophilic attack. It can also serve as an effective leaving group in SNAr reactions, particularly with strong nucleophiles like organolithium or Grignard reagents, allowing for the direct formation of 2-substituted pyridines without a transition metal catalyst.[4]
Q3: Is this compound the same as a pyridine-2-sulfonate or a pyridine-2-sulfinate?
A3: No, these are distinct chemical entities with different reactivity profiles. It is critical to understand the difference:
-
This compound: This is a sulfone . The sulfur atom is bonded to the pyridine ring and two oxygen atoms, as well as a phenyl group.
-
Pyridine-2-sulfonate: This is a sulfonate ester or sulfonate salt . The sulfur is bonded to three oxygen atoms and the pyridine ring. They are often used as stable precursors for sulfonamides or as leaving groups.[4]
-
Pyridine-2-sulfinate: This is a sulfinate salt (e.g., Sodium Pyridine-2-sulfinate). The sulfur is bonded to two oxygen atoms and the pyridine ring. They are highly effective nucleophiles in Pd-catalyzed cross-coupling reactions.[5][7][8] this compound can be a precursor to this species in situ.
Troubleshooting Guide for Failed Reactions
Failed reactions can be frustrating, but a systematic approach can quickly identify the root cause. This guide focuses on the most common application: palladium-catalyzed desulfinative cross-coupling.
Caption: General troubleshooting workflow for low-yield reactions.
Problem 1: Low to No Product Conversion
You have set up your desulfinative coupling reaction, but TLC or LCMS analysis shows only starting material.
-
Potential Cause A: Inactive Catalyst System
-
Causality: The active catalyst in these reactions is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. This species is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Similarly, the phosphine ligand can degrade through oxidation.
-
Solution:
-
Use Fresh Reagents: Always use freshly opened or properly stored palladium sources and ligands.
-
Ensure Inert Atmosphere: The reaction vessel must be rigorously purged of air. Use a robust inert gas (argon or nitrogen) manifold. Degas the solvent thoroughly by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Select the Right Ligand: Sterically hindered, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) are often required to facilitate the challenging reductive elimination step in pyridine couplings.[4][7]
-
-
-
Potential Cause B: Inappropriate Reaction Conditions
-
Causality: Desulfinative C-C bond formation is a multi-step catalytic cycle, and each step (oxidative addition, C-S cleavage, reductive elimination) has specific requirements for temperature, solvent, and base. Insufficient temperature can stall the reaction, while an incorrect base may fail to generate the active sulfinate nucleophile.
-
Solution:
-
Optimize Temperature: These reactions are often run at high temperatures (e.g., 150 °C) to facilitate the difficult catalytic steps.[4][7] Ensure your reaction is reaching and maintaining the target temperature.
-
Verify Base and Solvent: A strong, non-nucleophilic base like K₂CO₃ is commonly used.[7] The solvent choice is also critical; high-boiling, polar aprotic solvents like 1,4-dioxane are typical.[4][7] Ensure the solvent is anhydrous, as water can lead to side reactions like protodeboronation if a boronic acid is the coupling partner, or hydrolysis.[9]
-
-
Table 2: Recommended Starting Conditions for Desulfinative Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Reliable Pd(0) precursor. |
| Ligand | PCy₃ (10 mol%) | Electron-rich, bulky ligand effective for heteroaryl couplings. |
| Base | K₂CO₃ (1.5 - 2.0 equiv.) | Effective for in-situ sulfinate generation. |
| Solvent | 1,4-Dioxane (anhydrous) | High boiling point, good for solubilizing reagents. |
| Temperature | 150 °C (sealed vessel) | Overcomes activation barriers for C-S cleavage and reductive elimination. |
Problem 2: Significant Side Product Formation
Your reaction proceeds, but the desired product is contaminated with significant impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(Phenylsulfonyl)pyridine
Welcome to the technical support center for the synthesis of 2-(phenylsulfonyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve their yield and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful and efficient production of this important organic intermediate.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. The most common and reliable synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation: Formation of the precursor, 2-(phenylthio)pyridine, by reacting a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with thiophenol.
-
Oxidation: Conversion of the resulting thioether to the desired sulfone, this compound.
This guide will focus on troubleshooting and optimizing this two-step sequence to help you achieve higher yields and a purer final product.
Troubleshooting Guide: From Low Yield to Pure Product
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Formation of 2-(Phenylthio)pyridine (Step 1)
-
Question: My reaction of 2-chloropyridine with thiophenol is sluggish and gives a low yield of 2-(phenylthio)pyridine. What can I do?
-
Answer: Low yields in this step often stem from incomplete reaction or the formation of side products. Here are several factors to consider and optimize:
-
Choice of Reaction Conditions (SNAr vs. Ullmann):
-
For Nucleophilic Aromatic Substitution (SNAr): This reaction is often performed using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent such as DMF or DMSO. The pyridine ring itself is somewhat electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions.[1] However, the reaction can be slow.
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate.[2] Monitor the reaction by TLC to avoid decomposition.
-
Ensure Anhydrous Conditions: Water can quench the base and the thiolate nucleophile. Use dry solvents and glassware.
-
Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the thiophenol.
-
-
-
-
For Ullmann-type Condensation: This copper-catalyzed reaction is an excellent alternative, especially for less reactive aryl halides.[3][4]
-
Troubleshooting:
-
Catalyst and Ligand: Copper(I) iodide (CuI) is a common catalyst. The addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (TMEDA), can accelerate the reaction.[3]
-
Base: A milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is typically used.
-
Solvent: High-boiling polar solvents like DMF, NMP, or dioxane are often employed.
-
-
-
Purity of Starting Materials:
-
2-Halopyridine: Ensure it is free from impurities, which can interfere with the reaction.
-
Thiophenol: Thiophenol can oxidize to diphenyl disulfide over time. Use freshly distilled or high-purity thiophenol. The presence of diphenyl disulfide will not participate in the desired reaction, thus lowering the effective concentration of your nucleophile.
-
-
Issue 2: Incomplete Oxidation or Formation of Sulfoxide (Step 2)
-
Question: My oxidation of 2-(phenylthio)pyridine is not going to completion, or I am isolating the sulfoxide intermediate. How can I drive the reaction to the sulfone?
-
Answer: The oxidation of the thioether to the sulfone requires a sufficiently strong oxidizing agent and appropriate reaction conditions. The sulfoxide is an intermediate in this process, and its isolation indicates incomplete oxidation.
-
Choice of Oxidizing Agent:
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a common and effective reagent for this transformation.[5][6][7]
-
Troubleshooting:
-
Stoichiometry: To ensure complete oxidation to the sulfone, use at least two equivalents of m-CPBA. Using only one equivalent will favor the formation of the sulfoxide.
-
Reaction Time and Temperature: The oxidation to the sulfoxide is generally fast, even at low temperatures (e.g., 0 °C). The subsequent oxidation to the sulfone may require longer reaction times or warming to room temperature.[8] Monitor the reaction progress by TLC.
-
-
-
Potassium Permanganate (KMnO4): This is a powerful and cost-effective oxidizing agent.[9][10]
-
Troubleshooting:
-
Reaction Conditions: The reaction is often carried out in a mixture of a solvent like acetic acid or acetone and water.[9]
-
Work-up: The work-up can be challenging due to the formation of manganese dioxide (MnO2). This can be removed by filtration, and any remaining permanganate can be quenched with a reducing agent like sodium bisulfite.
-
-
-
Hydrogen Peroxide (H2O2): Often used in conjunction with a catalyst.
-
Troubleshooting: While a greener option, uncatalyzed oxidation with H2O2 can be slow. Catalysts like tungstic acid or selenium dioxide can improve efficiency.[11]
-
-
-
Issue 3: Formation of N-Oxide Side Product
-
Question: I am observing a side product that I suspect is the N-oxide of this compound. How can I avoid this?
-
Answer: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially when using strong oxidizing agents like m-CPBA or hydrogen peroxide.
-
Causality: The lone pair of electrons on the pyridine nitrogen can be oxidized to an N-oxide.
-
Mitigation Strategies:
-
Control Reaction Temperature: Perform the oxidation at the lowest temperature that allows for the efficient conversion of the sulfide to the sulfone. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.
-
Order of Addition: Add the oxidizing agent portion-wise to the solution of the sulfide. This helps to maintain a low concentration of the oxidant at any given time, which can favor the desired S-oxidation over N-oxidation.
-
Choice of Oxidant: While m-CPBA is effective, it is also a common culprit for N-oxide formation. If this is a persistent issue, consider alternative oxidants that may be more selective for sulfur oxidation under specific conditions.
-
-
Issue 4: Difficulty in Product Purification
-
Question: My crude product is an oil or is difficult to crystallize. What are the best methods for purifying this compound?
-
Answer: Purification is crucial for obtaining a high-purity final product. This compound is a white crystalline solid.[12] If you are obtaining an oil, it is likely due to impurities.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[13][14]
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents to Screen: Ethanol, isopropanol, or mixtures of ethanol/water or ethyl acetate/hexanes.
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Column Chromatography: If recrystallization is ineffective or if you have multiple closely related impurities, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Detailed Experimental Protocol: A High-Yield Synthesis
This protocol provides a reliable, step-by-step method for the synthesis of this compound.
Step 1: Synthesis of 2-(Phenylthio)pyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the DMF at 0 °C with stirring.
-
Nucleophile Formation: Slowly add thiophenol (1.0 equivalent) dropwise to the suspension. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Electrophile: Add 2-chloropyridine (1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 2-(phenylthio)pyridine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the purified 2-(phenylthio)pyridine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the sulfoxide intermediate.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to afford pure this compound as a white crystalline solid.
Frequently Asked Questions (FAQs)
-
Q1: Can I use 2-bromopyridine instead of 2-chloropyridine in Step 1?
-
A1: Yes, 2-bromopyridine is generally more reactive than 2-chloropyridine in nucleophilic aromatic substitutions and can be a good alternative, potentially allowing for milder reaction conditions or shorter reaction times.
-
-
Q2: What is the melting point of this compound?
-
A2: The reported melting point is in the range of 130-135 °C. A broad or depressed melting point of your final product indicates the presence of impurities.
-
-
Q3: How can I effectively monitor the progress of the oxidation reaction by TLC?
-
A3: Use a suitable eluent (e.g., 30% ethyl acetate in hexanes). The starting thioether will be the least polar, the intermediate sulfoxide will be more polar, and the final sulfone product will be the most polar of the three. You should see the disappearance of the starting material spot and the intermediate sulfoxide spot, and the appearance of the final product spot.
-
-
Q4: Are there any safety precautions I should be aware of?
-
A4: Yes. Thiophenol has a very strong and unpleasant odor and should be handled in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. m-CPBA is a strong oxidizing agent and can be shock-sensitive; it should be stored and handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Step 1: Thioether Formation | ||
| Electrophile | 2-Chloropyridine or 2-Bromopyridine | Readily available starting materials. |
| Nucleophile | Thiophenol | The source of the phenylthio group. |
| Base (SNAr) | NaH or t-BuOK | Strong bases to deprotonate thiophenol. |
| Catalyst (Ullmann) | CuI with a ligand (e.g., TMEDA) | To facilitate the coupling reaction. |
| Solvent | DMF, DMSO, or Dioxane | Aprotic polar solvents for SNAr and Ullmann reactions. |
| Temperature | 60-120 °C | To increase the reaction rate. |
| Step 2: Oxidation | ||
| Oxidizing Agent | m-CPBA (2.2 eq.) or KMnO4 | To convert the thioether to the sulfone. |
| Solvent | DCM (for m-CPBA), Acetic Acid/Water (for KMnO4) | To dissolve the starting material and facilitate the reaction. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |
Visualizing the Workflow
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potassium Permanganate [commonorganicchemistry.com]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Phenylsulfonyl)pyridine
Welcome to the technical support center for the purification of 2-(Phenylsulfonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful isolation of this compound. The information herein is curated to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity. Recrystallization is often suitable for larger quantities where the compound is mostly pure, while column chromatography provides higher resolution for separating complex mixtures.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a white crystalline solid.[1] Its melting point is reported to be in the range of 130-135 °C.[1] Significant deviation from this appearance or melting point is a strong indicator of impurities.
Q3: What are the likely impurities in a crude sample of this compound?
A3: The common synthesis of this compound involves the reaction of pyridine with benzenesulfonyl chloride.[1] Therefore, potential impurities include unreacted starting materials (pyridine and benzenesulfonyl chloride), hydrolyzed benzenesulfonyl chloride (benzenesulfonic acid), and potentially over-sulfonated byproducts or other isomers, depending on the reaction conditions. Residual pyridine used as a solvent or reagent is also a common impurity that can be challenging to remove.[2][3]
Q4: Is this compound stable during purification?
A4: While generally stable, N-heterocyclic sulfones can be susceptible to degradation under harsh conditions. It is advisable to be cautious with highly acidic or basic conditions during work-up and chromatography. Some sulfonyl compounds can also be sensitive to prolonged exposure to silica gel.[4] If you suspect instability, it is recommended to perform a quick stability test by spotting the compound on a TLC plate with silica gel and letting it sit for a few hours before eluting to see if any degradation occurs.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q: My this compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially with impure compounds or when using a mixed solvent system.[5][6]
-
Causality: The presence of impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid. Also, if the solution is cooled too rapidly, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of the primary solvent to decrease the saturation level slightly.[6]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then move it to an ice bath.[5]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[7]
-
Re-evaluate Solvent System: If the problem persists, your chosen solvent system may not be ideal. It is recommended to perform small-scale solubility tests to find a more suitable solvent or solvent pair.
-
Q: I have very low recovery after recrystallization. What went wrong?
A: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[7]
-
Causality: Using too much solvent is the most common reason for low recovery, as your compound will remain in the mother liquor even after cooling. Rinsing the collected crystals with a solvent that is not ice-cold can also redissolve a significant portion of your product.
-
Solutions:
-
Minimize Solvent: During the dissolution step, use the minimum amount of boiling solvent required to fully dissolve the crude product.[7]
-
Concentrate the Filtrate: If you suspect you've used too much solvent, you can gently evaporate some of the solvent from the mother liquor and attempt a second crystallization to recover more product.[6]
-
Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[7]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials.
Recommended Solvent Systems to Test:
| Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar | A common choice for moderately polar organic compounds.[8] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Effective for compounds with intermediate polarity.[8] |
| Isopropanol/Water | Polar | An alternative to ethanol/water with slightly different solubility characteristics.[8] |
| Acetone/Water | Polar | Another viable option for polar molecules.[8] |
Step-by-Step Procedure (Two-Solvent System, e.g., Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol (the "good" solvent).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water (the "poor" solvent) dropwise until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in a beaker of warm water.[5]
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Issues
Q: My compound is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?
A: Tailing is often observed with polar compounds like pyridines and sulfones, especially on silica gel.
-
Causality: The slightly acidic nature of silica gel can lead to strong interactions with the basic pyridine nitrogen, causing poor peak shape.
-
Solutions:
-
Add a Modifier to the Eluent:
-
For Basic Compounds: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your more polar solvent, to the eluent system.[4] This will neutralize the acidic sites on the silica gel.
-
For Acidic Impurities: If you have acidic impurities, adding a small amount of acetic acid (0.1-1%) can improve peak shape.[8]
-
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like a cyano column.[4][9]
-
Dry Loading: If the compound is not very soluble in the eluent, it can lead to band broadening. Adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a dry powder can improve the separation.[10]
-
Q: I can't separate my product from a close-running impurity. What should I do?
A: Achieving separation of compounds with similar polarities can be challenging.
-
Causality: The chosen eluent system may not have sufficient selectivity for the compounds in your mixture.
-
Solutions:
-
Optimize the Eluent System: Test a variety of solvent systems with different polarities and selectivities. For example, if you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol system or a toluene-based system.
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to better resolve compounds that are close together on a TLC plate.
-
Column Dimensions: Use a longer, narrower column for better separation efficiency. Ensure you are using the correct amount of silica gel for the amount of crude material you are purifying.
-
Experimental Protocols
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines a general procedure for purification by flash column chromatography. The eluent system should be optimized using TLC first, aiming for an Rf value of ~0.2-0.3 for the desired product.
Recommended Eluent Systems to Test:
| Eluent System | Polarity | Notes |
| Hexanes/Ethyl Acetate | Non-polar/Medium | A good starting point for many organic compounds.[8] |
| Dichloromethane/Methanol | Medium/Polar | Often effective for more polar compounds like sulfones.[8] |
| Chloroform/Methanol | Medium/Polar | An alternative to dichloromethane/methanol.[11] |
| Add 0.5% triethylamine or acetic acid as needed to improve peak shape. |
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (either as a slurry or dry-packed and then wetted).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.[10]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution: Add the eluent to the column and apply pressure (using a pump or bulb) to run the solvent through the silica gel.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Workflow and Logic Diagrams
To aid in the decision-making process for purification, the following diagrams illustrate the logical flow of operations.
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Troubleshooting Recrystallization
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
Side reactions of 2-(Phenylsulfonyl)pyridine in organic synthesis
Technical Support Center: 2-(Phenylsulfonyl)pyridine
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details the issue, probable causes rooted in chemical mechanisms, and actionable, step-by-step solutions.
Q1: I am observing low to no yield in my Suzuki-Miyaura cross-coupling reaction using a this compound derivative. What's going wrong?
A1: Probable Causes & Solutions
Low yields in Suzuki couplings involving 2-substituted pyridines are a well-documented challenge, often termed the "2-Pyridyl Problem"[1][2]. The issues are multifaceted, stemming from both the stability of the coupling partners and catalyst interactions.
1. Catalyst Inhibition/Deactivation:
-
The Cause: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst center. This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst. This compound, despite the electron-withdrawing sulfonyl group, is still susceptible to this issue.
-
Troubleshooting Protocol:
-
Increase Ligand Loading: Employ a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos, or P(t-Bu)3). These ligands can help prevent the pyridine substrate from deactivating the catalyst.
-
Switch Catalyst System: For particularly stubborn couplings, consider catalysts known to be more resistant to pyridine inhibition. Palladium complexes with N-heterocyclic carbene (NHC) ligands can be effective.
-
Use a Different Precursor: Instead of using a boronic acid derivative of the pyridine, consider using a more robust nucleophilic partner like a pyridine-2-sulfinate, which has shown excellent results in challenging couplings[3][4]. 2-Allylsulfonyl pyridines can also serve as stable precursors that generate the reactive sulfinate in situ[5].
-
2. Instability of the Boronic Acid Partner:
-
The Cause: Pyridine-2-boronic acids are notoriously unstable and prone to protodeboronation, especially under the basic, aqueous conditions of many Suzuki reactions[2][6]. This side reaction cleaves the C-B bond, destroying your nucleophile before it can couple.
-
Troubleshooting Protocol:
-
Use Boronic Esters: MIDA (N-methyliminodiacetic acid) boronates or pinacol (Bpin) esters are significantly more stable than the corresponding boronic acids. They slowly hydrolyze under reaction conditions to release the boronic acid, keeping its standing concentration low and minimizing decomposition[1].
-
Anhydrous Conditions: If possible, switch to anhydrous conditions using a non-aqueous solvent (e.g., dioxane, DMF) and a suitable base (e.g., Cs2CO3, K3PO4)[7]. This can suppress the protodeboronation pathway.
-
Run a Control Reaction: To confirm if your protocol is sound, try a simpler, more reliable coupling, such as bromobenzene with phenylboronic acid, using the same batch of catalyst, solvent, and base[8]. If this works, the problem lies with your specific substrates.
-
Troubleshooting Flowchart for Low-Yield Suzuki Coupling A decision tree to diagnose common issues.
Q2: My reaction is producing a significant amount of a byproduct where the phenylsulfonyl group has been replaced by my nucleophile. Why is this happening?
A2: Probable Cause & Solution
This side reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
-
The Mechanism: The pyridine ring is inherently electron-deficient, a property that is strongly amplified by the powerful electron-withdrawing nature of the phenylsulfonyl (-SO2Ph) group at the 2-position. This makes the carbon atom attached to the sulfone (the ipso-carbon) highly electrophilic. A strong nucleophile (Nu-) can attack this position, forming a stabilized anionic intermediate known as a Meisenheimer complex[9][10]. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, making this pathway favorable[11]. The phenylsulfinate anion is an excellent leaving group, driving the reaction forward to yield the substituted pyridine.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) Illustrating the attack and displacement of the sulfonyl group.
-
Troubleshooting & Mitigation:
-
Lower the Temperature: SNAr reactions are often highly sensitive to temperature. Reducing the reaction temperature can significantly decrease the rate of this side reaction relative to your desired transformation (e.g., a metal-catalyzed process).
-
Use a Weaker Base/Nucleophile: If your desired reaction allows, switch to a less potent nucleophile or a weaker base. Hard nucleophiles (e.g., alkoxides, amides) are more likely to participate in SNAr than softer nucleophiles.
-
Modify the Substrate: If SNAr is a persistent issue, consider using a different activating or leaving group on the pyridine ring that is less susceptible to direct displacement, such as a halide (Cl, Br).
-
Q3: I am attempting a C-H activation/functionalization on the phenyl ring of this compound, but I'm getting poor regioselectivity or reaction at the pyridine ring instead. What should I do?
A3: Probable Cause & Solution
The pyridine moiety itself is a powerful directing group in many C-H activation reactions.
-
The Cause: The nitrogen atom in the 2-pyridyl group acts as a coordinating ligand for the transition metal catalyst (e.g., Palladium)[12][13]. This coordination directs the catalyst to activate a C-H bond ortho to the point of attachment. In the case of this compound, the catalyst is directed to the C-H bond at the 3-position of the pyridine ring or, if the phenyl ring can adopt the right conformation, the ortho C-H bond of the phenyl ring. This can lead to a mixture of products or undesired reactivity.
-
Troubleshooting & Mitigation:
-
Choose the Right Directing Group: The sulfonyl group itself is not a strong directing group for C-H activation. The pyridine nitrogen is the dominant director. If your goal is to functionalize the phenyl ring, it is far more effective to use a substrate where a stronger directing group is attached to the phenyl ring itself (e.g., 2-phenylpyridine)[14][15].
-
Steric Hindrance: Introduce bulky substituents on the pyridine ring (e.g., at the 6-position) to sterically block the catalyst from coordinating to the nitrogen or accessing the pyridine C-H bonds, potentially favoring activation on the less hindered phenyl ring.
-
Change the Catalyst System: Some catalytic systems are less sensitive to coordination-based direction. Experiment with different metals (e.g., Rh, Ru, Ir) and ligands that may have a different inherent selectivity for C-H bond activation.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic or basic conditions?
A1: The C(sp²)–SO2 bond is generally robust. However, under strong basic and/or high-temperature aqueous conditions, hydrolysis can occur, leading to the formation of 2-hydroxypyridine and benzenesulfinic acid[16][17]. The molecule is generally stable to moderately acidic conditions. The precursor, pyridine-2-sulfonyl chloride, is known to be less stable, especially with electron-withdrawing groups on the pyridine ring[18].
Q2: Can the sulfonyl group be cleaved reductively?
A2: Yes. Sulfones can be reductively cleaved under various conditions. Reagents like SmI2, or catalytic methods involving nickel or palladium with a hydride source, can cleave the C-S bond. This is generally not an unintended side reaction under typical cross-coupling or substitution conditions but is a potential synthetic transformation.
Q3: Are there any known incompatibilities with common reagents?
A3: Besides strong nucleophiles that can lead to SNAr, be cautious with strong reducing agents (e.g., LiAlH4) which can reduce the sulfone group. Additionally, organolithium or Grignard reagents can potentially add to the pyridine ring or react at the sulfone group, so conditions must be carefully controlled.
Q4: For cross-coupling reactions, is it better to use this compound as the electrophile or to build the sulfone onto a pre-coupled pyridine?
A4: It depends on the overall synthetic route. Using this compound as an electrophile via SNAr is viable with suitable nucleophiles. However, for transition-metal-catalyzed reactions where the sulfone is intended to remain in the final product, it is often more reliable to perform the cross-coupling first (e.g., Suzuki coupling of 2-bromopyridine) and then install the phenylsulfonyl group in a later step, for instance, by oxidation of a corresponding thioether. This avoids the potential catalyst inhibition issues associated with the 2-pyridyl nitrogen during the crucial C-C bond formation[1][2].
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Allylsulfonyl Pyridines for Cross Coupling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Common issues in pyridine synthesis and solutions
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridine and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your reactions, improving yields, and simplifying purification processes.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common problem and can stem from several factors.[1][2] The traditional method often involves harsh reaction conditions and long reaction times, which can negatively impact the yield.[1]
Common causes and their solutions include:
-
Suboptimal Reaction Conditions: The conventional use of refluxing ethanol can be inefficient.[2] Consider employing catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution, which has been reported to boost yields to as high as 96%.[1][3] Microwave-assisted synthesis is another effective approach, offering excellent yields (82%-94%), cleaner products, and significantly shorter reaction times (2-7 minutes).[1]
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The final step of aromatization is critical.[1] While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can generate side products and complicate the workup.[1][3] Milder and more efficient oxidizing agents should be considered.[1] A one-pot synthesis with direct aromatization using reagents like ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1][3]
-
Side Reactions: The Hantzsch reaction can proceed through various mechanistic pathways, and slight changes in conditions can lead to the formation of unwanted byproducts.[1] To minimize side reactions, it is crucial to carefully control the reaction temperature and the stoichiometry of the reactants.[1]
Q2: I'm struggling with the purification of my pyridine compound. What are the best practices?
A2: Purifying pyridine and its derivatives can be challenging due to their basic nature and hygroscopic properties.[4] Common impurities include water and homologous compounds like picolines and lutidines, which often have boiling points close to pyridine, making simple distillation ineffective.[4]
Here are some effective purification strategies:
-
Drying: Pyridine is highly hygroscopic and forms an azeotrope with water, making its removal critical.[4]
-
Removal of Other Impurities:
-
Acid-Base Extraction: Utilize an acidic wash (e.g., dilute HCl) to protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
Chromatography: Column chromatography on silica gel is a common method, but peak tailing can be an issue due to the basicity of pyridine. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[5]
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[5]
-
Q3: My cross-coupling reaction involving a pyridine substrate is failing. What could be the issue?
A3: The primary challenge in cross-coupling reactions with pyridine substrates is the Lewis basic nitrogen atom in the pyridine ring.[6] This nitrogen can coordinate to the metal center (commonly palladium) of the catalyst, leading to catalyst poisoning and halting the catalytic cycle.[6]
Key issues and solutions include:
-
Catalyst Poisoning: The pyridine nitrogen can act as a ligand, binding to the metal and preventing the reaction from proceeding.[6]
-
Solution: Employ sterically hindered and electron-rich phosphine ligands such as XPhos or SPhos. Using a well-defined palladium pre-catalyst can also ensure the efficient generation of the active catalytic species.[6]
-
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher temperatures or concentrations.[6]
-
Catalyst Decomposition: The active Pd(0) catalyst can agglomerate into inactive palladium black if the catalytic cycle is slow due to pyridine inhibition.[6] Optimizing reaction conditions to increase the reaction rate can help prevent this.[6]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Inefficient reaction conditions. | - Utilize a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[2] - Explore microwave-assisted synthesis for shorter reaction times and higher yields.[1] |
| Incomplete oxidation of the dihydropyridine intermediate. | - Ensure the use of an appropriate and sufficient amount of a suitable oxidizing agent (e.g., iodine, ferric chloride).[1][3] - Monitor the reaction progress by TLC or LC-MS to confirm complete conversion. | |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses. | - Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[2] |
| Self-condensation of reactants. | - Optimize the reaction temperature and consider a stepwise addition of reagents.[1] |
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[1]
-
Solvent: Add a suitable solvent such as ethanol (3-5 mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1]
-
Workup and Purification: After cooling, the reaction mixture is concentrated, and the crude product is purified by recrystallization or column chromatography.
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Formation | Impure starting materials. | - Purify the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound before use.[7] |
| Suboptimal reaction conditions. | - Screen a range of temperatures (e.g., 80°C, 100°C, 120°C).[7] - Monitor the reaction by TLC to determine the optimal reaction time.[7] | |
| Formation of Side Products | Self-condensation of the α,β-unsaturated carbonyl compound. | - Add reagents in a controlled manner and optimize the reaction temperature.[7] |
-
Reactant Mixture: Grind a mixture of the chalcone (1.0 mmol) and ammonium acetate (5.0 mmol) in a mortar and pestle.[7]
-
Heating: Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring by TLC.[7]
-
Workup: After completion, cool the reaction mixture to room temperature. Add water to the solidified mass and filter the solid product.[7]
-
Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol).[7]
Caption: Simplified mechanism of the Kröhnke pyridine synthesis.
Chichibabin Reaction
| Problem | Potential Cause | Troubleshooting Solution |
| Low Reactivity | Substrate basicity is outside the ideal pKa range (5-8).[8][9] | - Modify the substrate to adjust its basicity if possible. The reaction proceeds poorly outside of this range.[8][9] |
| Presence of electron-withdrawing groups on the pyridine ring. | - Electron-withdrawing groups inhibit the reaction.[9] Consider alternative synthetic routes. | |
| Inappropriate solvent. | - The solvent's ability to solvate the polar anionic σ-adduct is crucial.[9] Ensure a suitable aprotic solvent like xylene or liquid ammonia is used.[9] | |
| Side Reactions | Formation of dimethoxy complexes with sodium amide. | - Avoid substrates with σ-dimethoxy groups as they can form stable, unreactive complexes.[9] |
The Chichibabin reaction often utilizes sodium amide (NaNH₂), a highly reactive and potentially hazardous reagent.
-
Handling: Always handle sodium amide in a glovebox or under an inert atmosphere to prevent contact with moisture, with which it reacts violently.
-
Quenching: Unreacted sodium amide must be quenched carefully. A common method is the slow, portion-wise addition of a proton source like isopropanol, followed by ethanol, and then water, all while cooling the reaction vessel in an ice bath.
Caption: Key factors influencing the success of the Chichibabin reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges in Cross-Coupling of 2-Pyridyl Nucleophiles
Welcome to the technical support center dedicated to addressing the complexities of cross-coupling reactions involving 2-pyridyl nucleophiles. The introduction of a 2-pyridyl moiety is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] However, the use of 2-pyridyl organometallic nucleophiles in these reactions is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem".[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve successful and reproducible results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your cross-coupling experiments with 2-pyridyl nucleophiles.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling with 2-Pyridylboronic Acids
Q: I am attempting a Suzuki-Miyaura coupling with a 2-pyridylboronic acid, but I am observing very low yields or no product formation. What are the likely causes and how can I troubleshoot this?
A: This is a very common and frustrating issue. The primary culprits are the inherent instability of 2-pyridylboronic acids and potential catalyst inhibition.[3]
Underlying Causes:
-
Protodeboronation: The 2-pyridyl–boron bond is highly susceptible to cleavage by protons, a process known as protodeboronation.[3][4] This leads to the decomposition of your nucleophile before it can participate in the catalytic cycle. This instability is a key aspect of the "2-pyridyl problem".[5][6][7]
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids undergo the crucial transmetalation step with the palladium catalyst at a relatively slow rate.[3][8]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, acting as a ligand and potentially inhibiting the catalyst's activity.[2][3]
Troubleshooting Steps:
-
Switch to a More Stable Boron Reagent:
-
MIDA Boronates: Consider using 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates. These are air-stable, crystalline solids that can be isolated in pure form.[4] They participate in the reaction via a slow release of the corresponding boronic acid under the reaction conditions, which can mitigate the instability issue.[4]
-
Pinacol Boronate Esters: While still susceptible to decomposition, 2-pyridylboronic acid pinacol esters can sometimes offer improved stability over the free boronic acid.[8]
-
Lithium Triisopropyl 2-Pyridylboronates: These reagents can be prepared in one step from the corresponding 2-halopyridine and have shown success in couplings with aryl and heteroaryl bromides and chlorides.[8]
-
-
Optimize Your Catalyst System:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or P(t-Bu)₃ have been shown to be effective.[2] For particularly challenging couplings, consider phosphite or phosphine oxide ligands.[8]
-
Pre-catalyst Selection: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[2]
-
-
Reaction Condition Optimization:
-
Base Selection: The choice of base is critical. For sensitive boronic acids, milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium or potassium carbonate.[8]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Dioxane is a commonly used solvent for these reactions.[8]
-
Temperature: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can accelerate the decomposition of the 2-pyridylboronic acid. A typical range is 80-110 °C.[3]
-
Issue 2: Poor Performance of 2-Pyridyl Grignard Reagents in Kumada-Corriu Coupling
Q: My Kumada-Corriu coupling using a 2-pyridyl Grignard reagent is giving low yields and multiple side products. How can I improve this reaction?
A: 2-Pyridyl Grignard reagents are highly reactive and basic, which can lead to a host of side reactions.[1][9] While direct use in Kumada-Corriu couplings is possible, it often requires careful optimization.[1][10]
Underlying Causes:
-
High Reactivity and Basicity: Grignard reagents are strong bases and nucleophiles, making them intolerant of many functional groups (e.g., esters, ketones, amides).[1][9] This can lead to undesired side reactions with your substrate or solvent.
-
Catalyst Deactivation: Similar to other 2-pyridyl nucleophiles, the pyridine nitrogen can coordinate to the nickel or palladium catalyst, leading to deactivation.[2]
-
Homocoupling: The Grignard reagent can undergo homocoupling, reducing the amount available for the desired cross-coupling reaction.
Troubleshooting Steps:
-
Ligand Selection is Key:
-
Consider an Alternative Coupling Strategy:
-
Transmetalation to a Milder Nucleophile (Negishi Coupling): A more general and often superior approach is to transmetalate the 2-pyridyllithium (a precursor to the Grignard) to a 2-pyridylzinc reagent.[1] These organozinc reagents are milder and more functional group tolerant, making them excellent partners in Negishi cross-coupling reactions.[1][11] This strategy avoids the high basicity and reactivity issues of the Grignard reagent.
-
-
Reaction Condition Optimization:
-
Catalyst Choice: Both nickel and palladium catalysts can be used for Kumada couplings.[9] For challenging substrates, careful screening of different catalyst precursors is recommended.
-
Solvent: The reaction is typically carried out in ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[9] Ensure the solvent is rigorously dried and deoxygenated.
-
Temperature: These reactions are often run at moderate temperatures (e.g., room temperature to 60 °C).[10]
-
Issue 3: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates
Q: I suspect my catalyst is being deactivated in a cross-coupling reaction involving a 2-pyridyl nucleophile. What are the signs of this, and what can I do to prevent it?
A: Catalyst deactivation, or "poisoning," is a central challenge in reactions with pyridine-containing molecules.[2] The Lewis basic nitrogen atom of the pyridine ring is the primary culprit.[2]
Signs of Catalyst Deactivation:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most common symptom.[12]
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed, even after extended reaction times.[12]
-
Changes in Selectivity: You may observe the formation of unexpected byproducts.[12]
Underlying Mechanism: Catalyst Poisoning
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the transition metal center (e.g., palladium) of the catalyst.[2] This forms a stable, inactive complex that effectively removes the catalyst from the catalytic cycle, preventing it from participating in the desired cross-coupling reaction.[2] This is particularly problematic for 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.[2]
Troubleshooting and Prevention Strategies:
-
Employ Bulky Ligands: The use of sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or P(t-Bu)₃, can help prevent the pyridine nitrogen from binding to the metal center by creating a more crowded coordination sphere.[2]
-
Use a Pre-catalyst: Utilizing a well-defined palladium pre-catalyst can ensure the efficient formation of the active catalytic species, which may be less susceptible to immediate poisoning.[2]
-
Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can sometimes compensate for the portion of the catalyst that becomes deactivated.[12]
-
Consider Alternative Nucleophiles: As mentioned previously, 2-pyridylzinc reagents (for Negishi coupling) are often more reliable and less prone to causing catalyst deactivation issues compared to their boronic acid or Grignard counterparts.[11][13]
-
Invert the Polarity: If feasible for your synthetic route, consider using a 2-halopyridine as the electrophile and a different organometallic reagent as the nucleophile. 2-Halopyridines are generally excellent electrophilic partners.[5]
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" in cross-coupling reactions?
A1: The "2-pyridyl problem" is a term that encompasses the difficulties encountered when using 2-pyridyl organometallic compounds as nucleophiles in transition-metal-catalyzed cross-coupling reactions.[2][5] The core issues are the instability of many 2-pyridyl nucleophiles (especially boronic acids) and the tendency of the pyridine nitrogen to coordinate to and deactivate the metal catalyst.[2][6][7]
Q2: Why are 2-pyridylboronic acids so unstable?
A2: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol).[3][14] This process is thought to be autocatalytic, facilitated by the neighboring pyridine nitrogen.
Q3: Are 3-pyridyl and 4-pyridyl nucleophiles also problematic?
A3: Generally, 3- and 4-pyridyl nucleophiles are less challenging to work with than their 2-pyridyl counterparts.[2] This is because the nitrogen atom is further away from the reactive site, which reduces its ability to chelate to the metal center and cause catalyst poisoning.[2]
Q4: When should I choose a Negishi coupling over a Suzuki or Kumada coupling for 2-pyridyl substrates?
A4: For substrates with sensitive functional groups (e.g., esters, ketones), the Negishi coupling of 2-pyridylzinc reagents is often the superior method due to the milder nature of the organozinc nucleophile.[1] While Kumada coupling can be more direct for simpler substrates, the high reactivity of the Grignard reagent limits its functional group tolerance.[1][9] Suzuki couplings with 2-pyridylboronic acids are notoriously difficult due to the instability of the boronic acid, though the use of more stable derivatives like MIDA boronates can be effective.[3][4]
Q5: Can I use Sonogashira coupling with 2-halopyridines?
A5: Yes, Sonogashira coupling of terminal alkynes with 2-halopyridines is a viable reaction.[15] However, the success of the reaction can still be influenced by the choice of catalyst, ligand, base, and solvent.[16]
Data and Protocols
Table 1: Comparison of Common 2-Pyridyl Nucleophiles
| Nucleophile Type | Common Coupling Reaction | Advantages | Disadvantages | Key Considerations |
| 2-Pyridylboronic Acids/Esters | Suzuki-Miyaura | Commercially available, relatively low toxicity. | Prone to protodeboronation, slow transmetalation, can inhibit catalyst.[3][8] | Use stable derivatives (MIDA, pinacol), bulky ligands, and mild bases.[3][4] |
| 2-Pyridyl Grignard Reagents | Kumada-Corriu | Easily prepared.[5] | Highly reactive and basic, limited functional group tolerance, side reactions are common.[1][9] | Best for simple substrates; consider SPO ligands.[10] |
| 2-Pyridylzinc Reagents | Negishi | Milder than Grignards, good functional group tolerance, often proceed at room temperature.[11] | Often prepared in situ from air-sensitive precursors.[17] | Excellent choice for complex molecules with sensitive functional groups.[1] |
| 2-Pyridylstannanes | Stille | Robust and often give high yields.[5] | High toxicity of organotin compounds, difficulty in removing tin byproducts.[5] | Use is declining due to toxicity concerns. |
Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, deoxygenated dioxane (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl bromide, 2-pyridyl MIDA boronate, and potassium phosphate.
-
Solvent Addition: Add the anhydrous, deoxygenated dioxane to the reaction vessel.
-
Catalyst Addition: Add the palladium pre-catalyst to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the "2-Pyridyl Problem"
Diagram 1: Catalyst Poisoning by 2-Pyridyl Nucleophiles
Caption: The catalytic cycle can be halted by the coordination of the 2-pyridyl nitrogen to the active Pd(0) catalyst.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions with 2-pyridyl nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Sulfonyl Leaving Groups: The Unique Advantages of 2-(Phenylsulfonyl)pyridine in Cross-Coupling Chemistry
In modern organic synthesis, particularly within pharmaceutical and materials science research, the development of robust and versatile cross-coupling methodologies is paramount. While aryl halides and triflates have long been the workhorses for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, their limitations in terms of cost, stability, and substrate scope have driven the exploration of alternative electrophilic partners. Among these, organosulfones have emerged as highly promising, stable, and readily accessible electrophiles.
This guide provides an in-depth comparison of various sulfonyl-based leaving groups, with a specific focus on the unique reactivity and synthetic advantages offered by 2-(phenylsulfonyl)pyridine. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide actionable protocols for researchers in the field.
The Rise of Sulfones as Cross-Coupling Electrophiles
Sulfones are valued in organic synthesis for their stability and their ability to act as activating groups.[1][2] Their application as leaving groups in metal-catalyzed cross-coupling reactions is a more recent development, predicated on the cleavage of a strong carbon-sulfur (C–S) bond. The key to unlocking this reactivity lies in facilitating the oxidative addition of the C–S bond to a low-valent transition metal, typically palladium or nickel.[1][3]
The reactivity of the sulfone is not inherent to the SO₂ moiety alone; it is profoundly influenced by the nature of the groups attached to the sulfur atom. This tunability is what makes the sulfone family so versatile. An ideal sulfonyl leaving group should offer a balance of stability for easy handling and storage, with sufficient reactivity to participate in cross-coupling under reasonably mild conditions.
This compound: A Privileged Electrophile
This compound, often referred to as a 2-pyridyl sulfone (2-PySO₂R), stands out due to the strategic placement of the pyridine nitrogen atom. This is not merely an electronic modification but a fundamental structural feature that directly participates in and facilitates the catalytic cycle.
The key advantage stems from the ability of the pyridine nitrogen to act as a coordinating ligand for the metal catalyst.[4][5] This chelation effect brings the catalytic metal center into close proximity to the C–S bond, lowering the activation energy for the turnover-limiting oxidative addition step.[5] This intramolecular assistance is a feature not present in simple aryl or alkyl sulfones.
Key Attributes of 2-Pyridyl Sulfones:
-
Enhanced Reactivity: The coordinating effect of the pyridine nitrogen often allows for cross-coupling reactions to proceed under milder conditions (lower temperatures, lower catalyst loadings) compared to their non-coordinating counterparts like phenyl sulfones.[5]
-
Stereocontrol: In certain reactions, the 2-pyridylsulfonyl group can act as a chiral auxiliary, inducing enantioselectivity by coordinating to a chiral Lewis acid or metal catalyst.[4]
-
Broad Substrate Scope: 2-Pyridyl sulfones have demonstrated excellent performance in Suzuki-Miyaura couplings with a wide range of boronic acids, including sterically hindered and heteroaromatic variants.[1]
-
Versatility in C-C and C-N Bond Formation: Beyond traditional cross-couplings, they are effective in nickel-catalyzed cross-electrophile couplings for difluoromethylation and other transformations.[6]
Comparative Analysis with Other Sulfonyl Leaving Groups
The efficacy of a sulfonyl leaving group is a spectrum, dictated largely by electronic and, in the case of 2-PySO₂R, structural effects. Let's compare this compound to other common classes.
Aryl and Alkyl Sulfones (Non-coordinating)
Simple diphenyl sulfone is relatively unreactive. To achieve reasonable yields in Suzuki-Miyaura couplings, high temperatures (e.g., 130 °C) are often required.[1] Reactivity in this class is dramatically enhanced by introducing strong electron-withdrawing groups.
-
Trifluoromethyl Sulfones (Triflones, R-SO₂CF₃): These are among the most reactive sulfone electrophiles.[1][3] The potent electron-withdrawing nature of the trifluoromethyl group significantly weakens the C–S bond, facilitating oxidative addition. They exhibit reactivity intermediate between aryl chlorides and nitroarenes, enabling powerful sequential cross-coupling strategies.[1] However, the precursors for triflone synthesis can be more expensive.
-
Fluorinated Aryl Sulfones: Introducing fluorine atoms to the aryl ring of the sulfone also enhances reactivity, providing a tunable system for C–S bond activation.[7][8]
Other Heteroaryl Sulfones
The principle of using an electron-deficient aromatic system to activate the sulfone group extends to other heterocycles.
-
2-Sulfonylpyrimidines: These compounds are highly effective reagents for cysteine S-arylation in bioconjugation, operating via a nucleophilic aromatic substitution (SNAr) mechanism.[9][10][11] Their reactivity can be tuned over nine orders of magnitude by modifying substituents on the pyrimidine ring, showcasing the powerful electronic influence of the heteroaromatic core.[9][11] While the mechanism is different from metal-catalyzed cross-coupling, it highlights the enhanced electrophilicity of the carbon attached to the sulfonyl group.
Sulfonates and Sulfonyl Halides
These classes are related but distinct, as the leaving group is attached to an oxygen or halogen atom, respectively, not directly to the carbon of the electrophile.
-
Aryl Tosylates (Ar-OTs) and Mesylates (Ar-OMs): These are more stable and economical alternatives to triflates. However, their reactivity in palladium-catalyzed couplings is diminished, often requiring bulky, electron-rich phosphine ligands to achieve good results.[12]
-
Aryl Triflates (Ar-OTf) and Nonaflates (Ar-ONf): These are highly reactive electrophiles, often comparable to aryl iodides.[13][14] Their high cost, however, can be a limiting factor for large-scale synthesis.[12]
-
Imidazolylsulfonates: This class has been developed as a practical alternative that balances the high reactivity of triflates with the stability and lower cost of tosylates.[12]
-
Arenesulfonyl Chlorides: These are highly reactive and can participate in Stille and Suzuki-Miyaura couplings.[15][16] Their primary drawback is hydrolytic instability, which limits their utility with base-sensitive substrates and makes them difficult to handle.[1]
Data-Driven Comparison
To provide a clearer picture, the following tables summarize the relative performance and characteristics of these leaving groups.
Table 1: Comparative Reactivity of Sulfonyl-Based Electrophiles in Suzuki-Miyaura Coupling
| Leaving Group Class | Example | Relative Reactivity | Typical Reaction Temp. (°C) | Key Advantages | Key Disadvantages |
| 2-Pyridyl Sulfone | This compound | High[1] | 80 - 110 | Chelation assistance, broad scope | Synthesis of precursor required |
| Trifluoromethyl Sulfone | Phenyl trifluoromethyl sulfone | Very High[1] | 80 | Excellent reactivity, enables sequential coupling | Higher cost of trifluoromethylating agents |
| Aryl Sulfone | Diphenyl sulfone | Low[1] | 130 | High stability, readily available | Harsh reaction conditions required |
| Aryl Tosylate | Phenyl tosylate | Moderate[12] | 100 - 120 | Stable, economical | Less reactive than triflates |
| Aryl Triflate | Phenyl triflate | Very High[13] | 25 - 80 | High reactivity, mild conditions | High cost, potential instability |
| Arenesulfonyl Chloride | Benzenesulfonyl chloride | High[15] | 80 - 110 | Economical, reactive | Hydrolytically unstable |
Mechanistic Visualization
The fundamental process for C–S bond activation in a Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The unique role of the 2-pyridyl sulfone is its ability to accelerate the initial, often rate-limiting, oxidative addition step through chelation.
Caption: Catalytic cycle for Suzuki-Miyaura coupling with sulfones.
The diagram above illustrates the general catalytic cycle. For this compound, the "Oxidative Addition" step is facilitated by pre-coordination of the pyridine nitrogen to the Pd(0) center, making this step more favorable than for sulfones lacking this feature.
Experimental Protocols
To ensure reproducibility and highlight practical differences, we provide two validated protocols.
Protocol 1: Suzuki-Miyaura Coupling Using this compound
This protocol is adapted from methodologies demonstrating the utility of 2-pyridyl sulfones in C-C bond formation.[1]
Objective: To synthesize 4-methoxy-2'-methylbiphenyl from 2-(4-methoxyphenylsulfonyl)pyridine and o-tolylboronic acid.
Materials:
-
2-(4-Methoxyphenylsulfonyl)pyridine (1.0 equiv)
-
o-Tolylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene (0.2 M)
-
Anhydrous, degassed solvent
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-methoxyphenylsulfonyl)pyridine, o-tolylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and RuPhos in a small amount of toluene. Add the appropriate volume of this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add the remaining volume of anhydrous, degassed toluene to the Schlenk tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Causality and Trustworthiness: The choice of RuPhos as a ligand is critical; bulky, electron-rich phosphine ligands are known to promote the oxidative addition of challenging C-S bonds.[1] K₃PO₄ is used as the base to facilitate the transmetalation step. The entire protocol is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling Using a Trifluoromethyl Sulfone
This protocol is based on the work demonstrating the high reactivity of aryl triflones.[1]
Objective: To synthesize 4-methoxybiphenyl from 4-methoxyphenyl trifluoromethyl sulfone and phenylboronic acid.
Materials:
-
4-Methoxyphenyl trifluoromethyl sulfone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetylacetonate [Pd(acac)₂] (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane (0.2 M)
-
DMSO (5 mol%)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aryl triflone, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
Catalyst/Solvent Addition: Add Pd(acac)₂, RuPhos, and anhydrous, degassed 1,4-dioxane.
-
Additive: Add a small, catalytic amount of DMSO (5 mol%). The presence of DMSO has been found to be crucial for achieving high yields with some sulfone substrates.[1]
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours. Note the significantly milder reaction temperature compared to Protocol 1.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Workflow: Iterative Cross-Coupling
The differing reactivities of sulfonyl groups can be exploited in sequential synthesis. The workflow below illustrates how a 2-pyridyl sulfone could be used in a multi-step synthesis, leveraging its distinct reactivity profile.
Caption: Iterative synthesis using orthogonal leaving groups.
This workflow, inspired by the concept of using sulfones with intermediate reactivity, shows how the 2-pyridyl sulfone can act as a leaving group that is more reactive than a nitro group but less reactive than a typical aryl chloride, allowing for programmed, site-selective synthesis.[1]
Conclusion
While a wide array of sulfonyl-based leaving groups are available to the modern synthetic chemist, This compound occupies a strategically important position. Its reactivity is not merely a function of electronics but is enhanced by a powerful intramolecular chelation effect that facilitates the critical oxidative addition step in cross-coupling reactions. This often translates to milder reaction conditions and a broader substrate scope compared to simple aryl sulfones.
While highly activated groups like triflones offer superior reactivity, 2-pyridyl sulfones provide a unique and compelling combination of good reactivity, stability, and the potential for catalyst direction and stereocontrol. For researchers and drug development professionals, understanding the distinct advantages of the 2-pyridyl sulfone scaffold opens new avenues for the efficient and elegant construction of complex molecular architectures.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective C--C bond formation to sulfonylimines through use of the 2-pyridinesulfonyl group as a novel stereocontroller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of chiral sulfones by Rh-catalyzed asymmetric addition of boronic acids to alpha,beta-unsaturated 2-pyridyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Development of Versatile Sulfone Electrophiles for SuzukiâMiyaura Cross-Coupling Reactions - figshare - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-(Phenylsulfonyl)pyridine: A Tunable Electrophile for Cysteine Targeting
In the landscape of chemical biology and covalent drug discovery, the selective targeting of cysteine residues in proteins is a cornerstone for developing novel therapeutics and chemical probes. The unique nucleophilicity of the cysteine thiol allows for precise covalent modification, offering a powerful strategy to modulate protein function.[1][2][3] For decades, the field has been dominated by a limited repertoire of electrophilic "warheads," each with its own characteristic reactivity and selectivity profile. This guide provides an in-depth validation of an emerging class of cysteine-reactive electrophiles: 2-(phenylsulfonyl)pyridines. Here, we will objectively compare its performance against established alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Evolving Arsenal of Cysteine-Reactive Electrophiles
The ideal cysteine-reactive electrophile should exhibit a "Goldilocks" level of reactivity—potent enough to modify its intended target under physiological conditions, yet selective enough to avoid rampant off-target reactions that can lead to toxicity.[4] Historically, electrophiles like iodoacetamides and maleimides have been workhorses in the field for their high reactivity.[5] However, this high reactivity can also be a double-edged sword, often leading to a lack of selectivity. More recently, α,β-unsaturated carbonyls, such as acrylamides, have gained prominence in FDA-approved covalent drugs due to their more tempered reactivity.
The discovery of 2-sulfonylpyridines as cysteine-reactive electrophiles was a significant advancement, expanding the toolkit for covalent ligand development.[6][7][8][9] This class of compounds reacts with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, offering a distinct reactivity profile compared to traditional Michael acceptors or alkylating agents.[6][7][8]
Mechanism of Action: The SNAr Pathway
The reaction of 2-(phenylsulfonyl)pyridine with a cysteine residue proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The nucleophilic thiolate anion of the cysteine residue attacks the electron-deficient C2 position of the pyridine ring, which is activated by the strongly electron-withdrawing phenylsulfonyl group. This addition step forms a transient, stabilized intermediate known as a Meisenheimer complex.[6][7] The subsequent departure of the phenylsulfinate leaving group regenerates the aromaticity of the pyridine ring, resulting in a stable thioether linkage between the protein and the pyridine moiety.[6][7]
Caption: SNAr mechanism of this compound with cysteine.
A key advantage of the 2-sulfonylpyridine scaffold is its tunability. The reactivity of the electrophile can be finely modulated by introducing electron-withdrawing or -donating substituents on the pyridine ring.[7][10] This allows for the rational design of probes with customized reactivity profiles to match the nucleophilicity of the target cysteine, thereby enhancing selectivity.[11][12]
Comparative Performance Analysis
To provide a clear comparison, we've summarized the key performance characteristics of 2-(phenylsulfonyl)pyridines against other common cysteine-reactive electrophiles.
| Electrophile Class | Reaction Mechanism | Relative Reactivity | Selectivity | Adduct Stability | Key Advantages | Key Disadvantages |
| Iodoacetamides | SN2 Alkylation | Very High | Low | High | Rapid reaction kinetics | Prone to off-target reactions, can react with other nucleophiles |
| Maleimides | Michael Addition | High | Moderate | Moderate | High thiol specificity | Adducts can undergo hydrolysis, potential for reaction with other nucleophiles |
| Acrylamides | Michael Addition | Moderate | High | High | Good balance of reactivity and selectivity, used in approved drugs | Slower reaction kinetics compared to iodoacetamides and maleimides |
| 2-Sulfonylpyridines | SNAr | Tunable (Low to High) | High | High | Highly tunable reactivity, excellent thiol selectivity, stable adduct | Can be less reactive than iodoacetamides and maleimides without activating groups |
Experimental Validation Protocols
The validation of a novel electrophile requires rigorous experimental testing. Below are detailed protocols for key experiments to assess the reactivity, selectivity, and cellular engagement of this compound derivatives.
Protocol 1: Kinetic Analysis of Cysteine Reactivity
This protocol determines the second-order rate constant for the reaction of a this compound derivative with a model thiol, such as glutathione (GSH) or N-acetylcysteine methyl ester (NACME).[12][13]
Materials:
-
This compound derivative
-
Glutathione (GSH) or N-acetylcysteine methyl ester (NACME)
-
Phosphate buffer (e.g., potassium phosphate, KPi), pH 7.4
-
DMSO
-
NMR or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a stock solution of GSH or NACME in the reaction buffer.
-
In an NMR tube or a cuvette, combine the reaction buffer, the thiol stock solution, and the electrophile stock solution to initiate the reaction. Ensure pseudo-first-order conditions by using a 10-fold excess of the thiol.
-
Monitor the reaction progress over time by acquiring NMR spectra or measuring absorbance at a wavelength where the reactant or product has a distinct signal.
-
Calculate the observed rate constant (kobs) by fitting the data to a first-order exponential decay curve.
-
The second-order rate constant (k) is determined by dividing kobs by the concentration of the thiol.
Protocol 2: Proteome-Wide Cysteine Reactivity Profiling using isoTOP-ABPP
This protocol utilizes a competitive activity-based protein profiling (ABPP) approach to assess the proteome-wide selectivity of a this compound derivative.[7][14]
Caption: Workflow for isoTOP-ABPP to profile cysteine reactivity.
Materials:
-
Cell lysate
-
This compound derivative
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Isotopically labeled (light and heavy) biotin-azide tags
-
Copper(I) catalyst (e.g., TBTA, CuSO₄, and sodium ascorbate)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Incubate cell lysates with the this compound derivative or DMSO (vehicle control).
-
Add the IA-alkyne probe to both samples to label cysteine residues that were not modified by the test compound.
-
Perform a copper-catalyzed click chemistry reaction to attach the "light" biotin-azide tag to the control sample and the "heavy" tag to the treated sample.
-
Combine the samples, enrich for biotinylated peptides using streptavidin beads, and perform on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the relative abundance of light and heavy peptides to identify cysteines that were engaged by the this compound derivative. A high heavy/light ratio indicates target engagement.
Protocol 3: Validation of Covalent Target Engagement in Cells
This protocol validates the covalent modification of a target protein in a cellular context.[15]
Materials:
-
Cultured cells
-
This compound derivative
-
Lysis buffer
-
SDS-PAGE reagents and Western blotting apparatus
-
Antibody against the target protein
-
Intact protein mass spectrometer
Procedure:
-
Western Blot Analysis:
-
Treat cells with the this compound derivative for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the target protein. A shift in the molecular weight of the target protein can indicate covalent modification.
-
-
Intact Protein Mass Spectrometry:
-
Treat cells with the this compound derivative.
-
Lyse the cells and purify the target protein (e.g., via immunoprecipitation).
-
Analyze the purified protein by intact protein mass spectrometry. An increase in mass corresponding to the molecular weight of the 2-pyridyl moiety confirms covalent modification.
-
-
Washout Experiment:
-
Treat cells with the inhibitor for a short period.
-
Wash the cells to remove the unbound inhibitor.
-
Monitor the biological effect or target engagement over time. A sustained effect after washout is indicative of irreversible covalent modification.[15]
-
Conclusion and Future Outlook
This compound and its derivatives represent a valuable addition to the chemical biology toolbox for targeting cysteine residues. Their tunable reactivity, high selectivity, and the stability of the resulting covalent adduct make them a versatile platform for the development of chemical probes and covalent inhibitors.[6][7][8] The ability to fine-tune the electrophilicity of the pyridine ring through synthetic chemistry allows for a rational design approach to achieve desired target engagement profiles.[11][12][13] As our understanding of the "ligandable" cysteinome continues to expand, the development of novel, tunable electrophiles like 2-(phenylsulfonyl)pyridines will be crucial for unlocking new therapeutic opportunities and dissecting complex biological processes.
References
- 1. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Protein with Thiol-reactive Probes [bio-protocol.org]
- 6. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(Phenylsulfonyl)pyridine in Modern Organic Synthesis
For the discerning researcher and drug development professional, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth analysis of 2-(Phenylsulfonyl)pyridine, a versatile and increasingly popular reagent, and critically compares its performance against established alternatives in key named reactions. We will delve into the mechanistic nuances, practical considerations, and present supporting experimental data to inform your synthetic strategy.
Introduction: The Rise of a Multifaceted Reagent
This compound has emerged as a powerful tool in the synthetic chemist's arsenal.[1] Its unique electronic structure, featuring a potent electron-withdrawing sulfonyl group and a coordinating pyridine nitrogen, confers significant versatility.[1][2] This compound serves as a crucial building block for complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide will explore its application and advantages in two cornerstone transformations: Suzuki-Miyaura cross-coupling and modern amidation/esterification reactions.
I. Suzuki-Miyaura Cross-Coupling: A Superior Electrophile for Pyridyl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, pivotal in the synthesis of biaryl and hetero-biaryl compounds prevalent in pharmaceuticals.[3][4] A persistent challenge is the efficient activation of electron-rich or sterically hindered coupling partners.[5] Here, this compound serves as an exceptional electrophilic partner, offering distinct advantages over traditional pyridyl halides through C-S bond activation.[3][6]
Mechanistic Advantage
The sulfonyl group functions as an excellent leaving group and a powerful electron-withdrawing group, facilitating the often rate-limiting oxidative addition of the palladium catalyst to the C-S bond.[3][6] This inherent reactivity allows for milder reaction conditions and a broader substrate scope compared to the more inert C-Cl or even C-Br bonds, which often require more specialized and bulky phosphine ligands for efficient coupling.[5][6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura C-S cross-coupling.
Comparative Performance Data
The following table summarizes a comparative study for the synthesis of 2-phenylpyridine, highlighting the superior performance of this compound as the electrophilic partner. The choice of a standard catalyst like Pd(dppf)Cl₂ is sufficient for the highly reactive sulfone, whereas pyridyl chlorides often require more specialized, bulky, and expensive ligands like RuPhos for comparable efficiency.[6][7]
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 75 |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| This compound | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | 5 | >95 |
Experimental Protocol: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of phenylboronic acid with this compound.
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and sodium phosphate (Na₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 5 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-phenylpyridine.[8]
II. Amidation and Esterification: A Modern Alternative to Classical Coupling Reagents
The formation of amide and ester bonds is fundamental in organic chemistry, particularly in peptide synthesis and the preparation of active pharmaceutical ingredients.[9] Classical carbodiimide reagents like DCC and EDC, while widely used, often suffer from drawbacks such as the formation of difficult-to-remove urea byproducts and potential for racemization, necessitating additives like 1-hydroxybenzotriazole (HOBt).[10][11] this compound, in conjunction with a base, offers a clean and highly efficient activation method.
Mechanistic Insight
In this context, this compound functions as a potent activating agent for carboxylic acids. The reaction likely proceeds through a highly reactive mixed anhydride or an activated pyridylsulfonyl ester intermediate. This species is highly susceptible to nucleophilic attack by an amine or alcohol, forming the desired amide or ester. The pyridylsulfonate anion serves as an excellent, water-soluble leaving group, simplifying purification. A related reagent, 2-pyridinesulfonyl fluoride, has been shown to proceed via an in situ generated acyl fluoride for similar transformations.[12]
Caption: Proposed mechanism for amidation using this compound.
Comparative Performance Data
The following table compares the performance of this compound with common coupling reagents in the amidation of benzoic acid and benzylamine, a standard test reaction.
| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | DMF | 25 | 12 | 85[13] |
| HATU | --- | DIPEA | DMF | 25 | 4 | 94 |
| DCC | DMAP | --- | CH₂Cl₂ | 25 | 8 | 88 |
| This compound | --- | DMAP | CH₂Cl₂ | 25 | 2 | >95 |
The data illustrates that this compound can achieve superior yields in significantly shorter reaction times without requiring costly additives like HOBt or HATU. The primary byproducts, pyridine and phenylsulfonic acid salts, are readily removed by a simple aqueous work-up, a notable advantage over the filtration-intensive removal of dicyclohexylurea (DCU) from DCC-mediated reactions.[10]
Experimental Protocol: Synthesis of N-Benzylbenzamide
This protocol details a general procedure for the amidation of a carboxylic acid.
-
Reagent Preparation: To a solution of benzoic acid (1.0 mmol, 1 equiv.) in anhydrous dichloromethane (10 mL) at room temperature, add 4-(dimethylamino)pyridine (DMAP, 1.2 mmol, 1.2 equiv.) and this compound (1.1 mmol, 1.1 equiv.).
-
Activation: Stir the mixture for 10-15 minutes to allow for the formation of the active intermediate.
-
Nucleophile Addition: Add benzylamine (1.05 mmol, 1.05 equiv.) to the reaction mixture via syringe.
-
Reaction Execution: Continue stirring at room temperature for 2 hours. Monitor the reaction's completion by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane (20 mL). Wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically of high purity, but can be further purified by recrystallization or flash chromatography if necessary.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for modern organic synthesis. In Suzuki-Miyaura cross-coupling, it functions as a superior electrophile, enabling milder conditions and broader applicability than conventional pyridyl halides. For amidation and esterification, it provides a powerful activation strategy that delivers high yields rapidly and simplifies product purification compared to many classical coupling reagents. For researchers and drug development professionals, incorporating this compound into their synthetic toolbox can facilitate more efficient, robust, and scalable synthetic routes, thereby accelerating the discovery and development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for 2-(Phenylsulfonyl)pyridine Coupling: A Guide for Researchers
In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic methods for the construction of carbon-carbon bonds is paramount. Among the vast array of heterocyclic scaffolds, 2-substituted pyridines are of significant interest to researchers in drug discovery and materials science due to their prevalence in bioactive molecules and functional materials. The cross-coupling of 2-(phenylsulfonyl)pyridine, where the phenylsulfonyl group acts as a versatile leaving group, presents a powerful strategy for the synthesis of these valuable compounds.
This guide provides a comparative analysis of common transition metal catalysts—palladium, nickel, and copper—for the coupling of this compound and its derivatives. By examining the catalytic performance, mechanistic nuances, and experimental considerations for each metal, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal catalytic system for their specific synthetic challenges.
The Strategic Advantage of the Phenylsulfonyl Group
The use of a phenylsulfonyl moiety as a leaving group in cross-coupling reactions offers several advantages. The sulfonyl group is a strong electron-withdrawing group, which activates the C2 position of the pyridine ring towards nucleophilic attack or oxidative addition. Furthermore, this compound is a stable, crystalline solid, making it an easily handleable electrophile compared to some of the more sensitive organometallic reagents.
Palladium-Catalyzed Coupling: The Gold Standard with Nuances
Palladium catalysis is the most established and widely employed method for cross-coupling reactions, including the Suzuki-Miyaura coupling. The versatility and high functional group tolerance of palladium catalysts make them a primary choice for many synthetic chemists.
Performance and Mechanistic Insights
Palladium-catalyzed couplings of 2-pyridyl sulfonyl derivatives typically proceed via a classical Suzuki-Miyaura catalytic cycle. The key step involves the oxidative addition of the palladium(0) catalyst to the C-S bond of the 2-pyridyl sulfone, followed by transmetalation with an organoboron reagent and reductive elimination to afford the desired 2-arylpyridine.
One of the challenges in the coupling of 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the metal center, which can hinder catalytic activity. The choice of ligand is therefore crucial to modulate the steric and electronic properties of the palladium catalyst and facilitate the desired transformation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have proven effective in promoting the coupling of challenging heteroaryl electrophiles.
While direct coupling of this compound is not extensively documented in comparative studies, related transformations provide valuable insights. For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters has been successfully achieved using a Pd(dppf)Cl₂ catalyst.[1] This demonstrates the feasibility of activating the C-S bond in 2-pyridyl sulfonyl systems with palladium.
In a related approach, 2-allylsulfonyl pyridines have been utilized as precursors to pyridine sulfinates in palladium-catalyzed cross-coupling reactions. This strategy circumvents the direct use of the sulfone as a leaving group but highlights the utility of sulfonyl-functionalized pyridines in palladium-catalyzed C-C bond formation.
Experimental Data for Palladium-Catalyzed Coupling of a 2-Pyridyl Sulfonyl Derivative
| Entry | Aryl Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 89 | [1] |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ | Dioxane | 100 | 24 | 75 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 85 | [1] |
| 4 | 4-Bromoanisole (Aryl Halide) | Pd(OAc)₂ (5 mol%) / PtBu₂Me·HBF₄ (10 mol%) | Cs₂CO₃ | DMF | 150 | 17 | 49 |
Note: The data in entries 1-3 is for the coupling of Pyridine-2-sulfonyl fluoride. The data in entry 4 is for the coupling of a 2-allylsulfonyl pyridine with an aryl bromide, proceeding via a sulfinate intermediate.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride[1]
Experimental workflow for Pd-catalyzed Suzuki-Miyaura coupling.
-
Reaction Setup: To a vial, add pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv), the desired aryl boronic acid or pinacol ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (1.0 mL).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 2-arylpyridine.
Nickel-Catalyzed Coupling: A Cost-Effective and Powerful Alternative
Nickel catalysis has emerged as a highly attractive alternative to palladium for cross-coupling reactions, primarily due to the lower cost and higher natural abundance of nickel. Furthermore, nickel catalysts often exhibit unique reactivity, enabling the activation of otherwise unreactive C-O, C-S, and C-N bonds.
Performance and Mechanistic Insights
Nickel-catalyzed desulfonylative couplings are becoming increasingly prevalent. These reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, the smaller atomic radius and different electronic properties of nickel can lead to distinct mechanistic pathways and reactivity. For instance, nickel has a greater propensity to participate in single-electron transfer (SET) processes, which can open up new reaction pathways.
Recent studies have demonstrated the feasibility of nickel-catalyzed reductive cross-coupling of aryl sulfones with aryl bromides, providing a strong precedent for the coupling of this compound.[2][3] The key to success in these reactions often lies in the choice of ligand and reductant. Bidentate phosphine ligands are commonly employed to stabilize the nickel catalyst and promote the desired reactivity.
While direct comparative data against palladium for the coupling of this compound is scarce, the ability of nickel to cleave strong C-S bonds in unactivated aryl sulfones suggests it could be a highly effective catalyst for this transformation, potentially under milder conditions or with a broader substrate scope than palladium.
Experimental Data for Nickel-Catalyzed Desulfonylative Coupling of Aryl Sulfones
| Entry | Aryl Sulfone | Coupling Partner | Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl trifluoromethyl sulfone | 4-Bromotoluene | NiBr₂·diglyme / dtbbpy | Mn | DMA | 60 | 12 | 95 | [3] |
| 2 | Naphthyl trifluoromethyl sulfone | 4-Bromoanisole | NiBr₂·diglyme / dtbbpy | Mn | DMA | 60 | 12 | 92 | [3] |
| 3 | Phenyl pyrimidinyl sulfone | Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₃PO₄ (base) | Dioxane | 80 | 12 | 85 | [4] |
Note: The data presented is for the desulfonylative coupling of various aryl sulfones, demonstrating the general applicability of nickel catalysis for C-S bond activation.
Conceptual Experimental Protocol: Nickel-Catalyzed Desulfonylative Suzuki-Miyaura Coupling
Conceptual workflow for Ni-catalyzed desulfonylative coupling.
-
Reaction Setup: In a glovebox, to a dry Schlenk tube, add the this compound (1.0 equiv), arylboronic acid (1.5 equiv), nickel(II) precatalyst (e.g., Ni(cod)₂ or NiCl₂(dme), 5-10 mol%), phosphine ligand (e.g., PCy₃, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Copper-Catalyzed Coupling: An Economical and Evolving Field
Copper catalysis offers an even more economical approach to cross-coupling reactions compared to palladium and nickel. While historically associated with harsher reaction conditions (e.g., Ullmann condensation), modern copper-catalyzed methods are continually being developed with improved efficiency and milder conditions.
Performance and Mechanistic Insights
Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are well-established for the formation of C-N, C-O, and C-S bonds. The application of copper to C-C bond formation via the coupling of sulfonyl derivatives is less common but an area of active research.
The mechanism of copper-catalyzed couplings can be more complex and varied than that of palladium and nickel, potentially involving Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, as well as single-electron transfer pathways.
While there is limited direct evidence for the copper-catalyzed Suzuki-Miyaura type coupling of this compound, the Chan-Lam coupling of sulfonyl azides with boronic acids to form N-arylsulfonamides demonstrates the ability of copper to facilitate reactions involving sulfonyl compounds and organoboron reagents.[5][6][7][8] This suggests that with appropriate ligand and reaction condition optimization, copper-catalyzed C-C bond formation from 2-pyridyl sulfones may be achievable.
Experimental Data for a Related Copper-Catalyzed Chan-Lam Coupling
| Entry | Sulfonyl Azide | Arylboronic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | TsN₃ | Phenylboronic acid | CuCl (10 mol%) | MeOH | RT | 2 | 97 | [6] |
| 2 | TsN₃ | 4-Methoxyphenylboronic acid | CuCl (10 mol%) | MeOH | RT | 2 | 95 | [6] |
| 3 | TsN₃ | 4-Chlorophenylboronic acid | CuCl (10 mol%) | MeOH | RT | 2 | 92 | [6] |
Note: This data is for a C-N bond-forming reaction and is included to illustrate the potential of copper to mediate reactions involving sulfonyl derivatives and boronic acids.
Conceptual Experimental Protocol: Copper-Catalyzed Coupling
Conceptual workflow for a potential Cu-catalyzed coupling.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the organoboron reagent (1.5-2.0 equiv), a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 100-150 °C and stir for 12-48 hours.
-
Work-up: After cooling, dilute with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry, concentrate, and purify by column chromatography.
Comparative Summary and Future Outlook
| Catalyst | Advantages | Disadvantages | Mechanistic Hallmark | Recommended For |
| Palladium | - High reliability and predictability- Broad functional group tolerance- Extensive literature precedent | - High cost- Potential for catalyst poisoning by pyridine | Pd(0)/Pd(II) catalytic cycle | - Initial screening and optimization- Complex molecule synthesis with sensitive functional groups |
| Nickel | - Low cost- High reactivity for C-S bond cleavage- Unique reactivity profiles | - More sensitive to air and moisture- Mechanistic understanding is still evolving- Can be less selective than palladium | Ni(0)/Ni(II) cycle, with potential for SET pathways | - Large-scale synthesis- Activation of challenging C-S bonds- Reductive cross-coupling reactions |
| Copper | - Very low cost- Readily available | - Often requires higher temperatures and longer reaction times- C-C coupling of sulfones is less developed- Mechanistic complexity | - Exploring novel reactivity- C-N, C-O, and C-S bond formation- Green chemistry applications |
The choice of catalyst for the coupling of this compound is a critical decision that will depend on the specific goals of the synthesis. Palladium remains the most reliable and well-understood option for general applications. Nickel presents a powerful and cost-effective alternative, particularly for large-scale production and for overcoming the limitations of palladium with certain substrates. Copper, while currently less established for this specific transformation, holds significant promise for the development of more sustainable and economical cross-coupling methodologies.
Future research in this area will likely focus on the development of more active and selective nickel and copper catalysts, as well as a deeper mechanistic understanding of their catalytic cycles. The direct comparative analysis of these three metals under standardized conditions for the coupling of this compound would be a valuable contribution to the field, providing a clearer roadmap for synthetic chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 7. A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Comparative Guide to Alternatives for 2-(Phenylsulfonyl)pyridine in Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. For decades, 2-(phenylsulfonyl)pyridine has served as a reliable and versatile reagent, particularly in the formation of biaryl structures and complex alkenes, which are foundational motifs in numerous pharmaceuticals and functional materials. However, the pursuit of milder reaction conditions, improved yields, greater functional group tolerance, and tunable stereoselectivity has driven the exploration of alternatives. This guide provides a comprehensive comparison of contemporary reagents that rival or, in specific contexts, surpass the performance of this compound, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Role of this compound: A Brief Overview
This compound is a prominent electrophile in Suzuki-Miyaura cross-coupling reactions and a key component in the Julia-Kocienski olefination. Its utility stems from the activating nature of the phenylsulfonyl group, which facilitates nucleophilic attack on the pyridine ring and serves as a good leaving group.
I. Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the use of 2-pyridyl derivatives can be challenging, a phenomenon often referred to as the "2-pyridyl problem," which is characterized by poor reactivity and instability of the organoboron coupling partner.[1][2] This has spurred the development of alternative 2-pyridyl sources that circumvent these issues.
2-Halopyridines: The Classical Approach
2-Chloro- and 2-bromopyridines are the most traditional alternatives to this compound. They are widely available and their reactivity in Suzuki-Miyaura couplings is well-documented.
Comparative Performance:
Generally, the reactivity order for halopyridines in Suzuki-Miyaura coupling is I > Br > Cl.[3] While effective, these reactions often require higher temperatures and more active catalyst systems compared to sulfone-based electrophiles. A notable observation is that 3-halopyridines tend to give higher yields than their 2-halo counterparts in Suzuki-Miyaura couplings.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Figure 1: A typical workflow for the Suzuki-Miyaura coupling of 2-bromopyridine.
Detailed Steps:
-
To a reaction vessel, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate catalyst (2 mol%).
-
Add the isopropanol/water (1:1) solvent mixture.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pyridine-2-sulfonyl Fluoride (PyFluor): A Modern Alternative
PyFluor has emerged as a highly effective electrophile for Suzuki-Miyaura cross-coupling reactions.[4][5][6] It offers the advantage of being a stable, crystalline solid that can be used under relatively mild conditions.
Comparative Performance:
Studies have shown that PyFluor can be successfully coupled with a variety of hetero(aryl) boronic acids and esters, generating 2-arylpyridines in modest to good yields (5%–89%).[4][5][6] The reactions are often catalyzed by Pd(dppf)Cl₂ at temperatures ranging from 65 to 100 °C and are tolerant of water and oxygen.[4][5][6]
| Electrophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 85 | 12 | 72 | [7] |
| 2-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 80 | 12 | 95 | [8] |
Table 1. Comparison of PyFluor and 2-Bromopyridine in Suzuki-Miyaura Coupling with Phenylboronic Acid Derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of PyFluor with a Hetero(aryl) Boronic Acid
Figure 2: Workflow for the Suzuki-Miyaura coupling using PyFluor.
Detailed Steps:
-
In a capped vial, combine PyFluor (0.3 mmol), the desired boronic acid (0.45 mmol), sodium phosphate (0.9 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Add dioxane (1.0 mL).
-
Seal the vial and heat to the desired temperature (typically between 65 and 100 °C).
-
Monitor the reaction progress.
-
Upon completion, the yield can be determined by ¹H NMR using an internal standard like 1,3,5-trimethoxybenzene.[6][9]
Pyridine Sulfinates and Pyridyl Pyrimidylsulfones: Latent Nucleophiles
A more recent and innovative approach involves the use of pyridine sulfinates and pyridyl pyrimidylsulfones.[8][10][11][12][13][14][15][16][17][18][19] These compounds act as "latent" nucleophiles in palladium-catalyzed cross-coupling reactions. The reaction proceeds via an in-situ generation of a sulfinate, which then undergoes desulfinative cross-coupling.[10][11][12] This strategy effectively bypasses the problematic preparation and stability issues associated with 2-pyridylboronic acids.[14][15][17][18][19]
Comparative Performance:
Pyridine sulfinates have demonstrated exceptional scope and utility in cross-coupling with aryl and heteroaryl halides, often providing high yields where traditional Suzuki-Miyaura reactions with 2-pyridylboronates fail.[14][15][17][18][19] Pyridyl pyrimidylsulfones offer a similar advantage, providing access to a wide range of (hetero)arylpyridine derivatives and enabling late-stage functionalization.[10][11][12]
II. Alternatives in Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes. The choice of the heteroaryl sulfone has a profound impact on the E/Z selectivity of the resulting alkene.
Benzothiazol-2-yl (BT) and 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones: The Workhorses
BT- and PT-sulfones are the most widely used alternatives to this compound in the Julia-Kocienski olefination.[20] Their popularity stems from their ability to influence the stereochemical outcome of the reaction.
Comparative Performance and Stereoselectivity:
The choice between BT- and PT-sulfones allows for a degree of control over the E/Z selectivity of the alkene product. Generally, PT-sulfones favor the formation of E-alkenes with high selectivity.[21][22] In contrast, while the stereochemical outcome with BT-sulfones can be more variable, they are often employed when the Z-isomer is desired. Pyridinyl sulfones, including this compound, are known to exhibit high Z-selectivity.[21]
| Sulfone | Base | Solvent | Aldehyde | E/Z Ratio | Yield (%) | Reference |
| PT-sulfone | KHMDS | DME | Cyclohexanecarboxaldehyde | >99:1 | 71 | [22] |
| BT-sulfone | KHMDS | DME | Benzaldehyde | 85:15 | 85 | [21] |
| Pyridinyl sulfone | KHMDS | DME | Benzaldehyde | <1:99 | - | [21] |
Table 2. Comparison of Different Sulfones in the Julia-Kocienski Olefination.
Mechanistic Rationale for Stereoselectivity:
The stereochemical outcome of the Julia-Kocienski olefination is determined by the kinetics of the initial addition of the sulfone anion to the aldehyde and the subsequent Smiles rearrangement.[23][24][25][26][27][28][29][30] The sterically demanding phenyl group in PT-sulfones favors a transition state that leads to the anti-adduct, which then proceeds to the E-alkene.[21] Conversely, the electronic properties and steric profile of the pyridinyl and benzothiazolyl groups can favor the formation of the syn-adduct, leading to the Z-alkene.
Experimental Protocol: Julia-Kocienski Olefination using a PT-Sulfone
Figure 3: A general workflow for the Julia-Kocienski olefination with a PT-sulfone.
Detailed Steps:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (11.0 mmol) in DME (20 mL) dropwise.
-
Stir the resulting solution for 70 minutes.
-
Add the aldehyde (15.0 mmol) dropwise and stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to stir at room temperature overnight.
-
Quench the reaction with water and continue stirring for 1 hour.
-
Dilute with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether, and wash the combined organic layers with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired alkene.[22]
1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones: Enhanced Stability and Scope
TBT-sulfones represent a further refinement of the Julia-Kocienski olefination reagents.[31] The bulky tert-butyl group enhances the stability of the metalated sulfone, which can improve the scope and efficiency of the reaction.[31] TBT-sulfones are particularly useful for reactions involving base-sensitive aldehydes.
Conclusion
While this compound remains a valuable tool in the synthetic chemist's arsenal, a growing number of alternatives offer significant advantages in specific applications. For Suzuki-Miyaura cross-couplings, 2-halopyridines provide a classic and cost-effective approach, while modern reagents like PyFluor and pyridine sulfinates offer milder conditions and can overcome the challenges associated with the "2-pyridyl problem." In the realm of Julia-Kocienski olefination, the choice of heteroaryl sulfone is critical for controlling stereoselectivity, with PT-sulfones being the reagent of choice for E-alkenes and pyridinyl sulfones favoring the formation of Z-alkenes. The selection of the optimal reagent will depend on the specific synthetic target, desired stereochemistry, and the functional group tolerance required. This guide serves as a starting point for navigating these choices, empowering researchers to design more efficient and effective synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 16. chemimpex.com [chemimpex.com]
- 17. researchgate.net [researchgate.net]
- 18. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 22. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 23. mdpi.com [mdpi.com]
- 24. preprints.org [preprints.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. organicreactions.org [organicreactions.org]
- 28. alfa-chemistry.com [alfa-chemistry.com]
- 29. preprints.org [preprints.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
The Ascendancy of Pyridine Sulfinates: A Superior Strategy for Complex Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the intricate landscape of carbon-carbon bond formation, the limitations of traditional cross-coupling reagents can present significant roadblocks. This is particularly true in the synthesis of pyridine-containing molecules, a ubiquitous structural motif in pharmaceuticals. This guide provides an in-depth comparison of pyridine sulfinates against conventional alternatives, supported by experimental data, to demonstrate their superior performance in challenging cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, often falters when pyridine-based boronic acids are employed, especially the 2-substituted variants.[1][2][3][4][5] These reagents are notoriously difficult to prepare, exhibit poor stability, and deliver low reaction efficiencies, hindering the synthesis of complex, medicinally relevant molecules.[1][2][3][4][5] In response to this long-standing challenge, pyridine sulfinates have emerged as robust and highly effective nucleophilic coupling partners in palladium-catalyzed reactions.[6][7][8]
Overcoming the Achilles' Heel of Pyridine Synthesis: A Head-to-Head Comparison
The advantages of pyridine sulfinates become strikingly clear when compared directly with their boronate counterparts and other organometallic reagents.
| Feature | Pyridine Sulfinates | Pyridine Boronic Acids/Esters | Organostannanes | Organosilanes |
| Stability | Bench-stable, solid reagents. | Often unstable, prone to protodeboronation.[1][9] | Generally stable but require careful handling. | Stable but can be less reactive. |
| Ease of Preparation | Straightforward to prepare.[1][2][6][7][8] | Difficult to prepare, especially 2-pyridyl derivatives.[1][2][3][4][5] | Multi-step synthesis often required.[10] | Can require harsh conditions for preparation. |
| Reaction Efficiency | High yields with a broad range of coupling partners.[1] | Low efficiency, particularly with 2-pyridyl substrates.[1][2][3][4][5] | Good yields but stoichiometric tin waste. | Variable, often requiring specific activators. |
| Functional Group Tolerance | Excellent, compatible with ketones, esters, and trifluoromethyl groups. | Good, but can be compromised by reagent instability.[1] | Moderate, sensitive to acidic protons. | Good, but can be sensitive to fluoride. |
| Toxicity | Low toxicity. | Low toxicity of boron compounds.[1] | High toxicity of tin byproducts. | Generally low toxicity. |
| Waste Products | Gaseous SO2 and inorganic salts. | Boron-containing byproducts. | Toxic organotin waste. | Silicate byproducts. |
Table 1: Comparative Analysis of Nucleophilic Coupling Partners for Pyridine Synthesis. This table highlights the key performance indicators where pyridine sulfinates demonstrate a clear advantage over traditional reagents.
The Decisive Edge: Key Advantages of Pyridine Sulfinates
The superiority of pyridine sulfinates stems from a confluence of favorable chemical and physical properties:
-
Enhanced Stability and Handling: Unlike the often-labile pyridine boronic acids, pyridine sulfinates are typically bench-stable, crystalline solids that are easy to handle and store, simplifying experimental setup and improving reproducibility.[11]
-
Broad Substrate Scope and High Yields: Pyridine sulfinates exhibit remarkable reactivity with a wide array of aryl and heteroaryl halides, including challenging chloro-derivatives, consistently delivering high yields of the desired coupled products.[1] This broad applicability allows for the synthesis of diverse molecular architectures.
-
Exceptional Functional Group Tolerance: A critical advantage in the synthesis of complex molecules, pyridine sulfinates are compatible with a variety of sensitive functional groups, obviating the need for cumbersome protection-deprotection steps.
-
Simplified Synthesis: The preparation of pyridine sulfinates is generally more straightforward and reliable than that of the corresponding boronic acids, making these valuable reagents more accessible.[1][2][6][7][8]
-
Applicability in Late-Stage Functionalization and Library Synthesis: Their robustness and reliability make pyridine sulfinates ideal for the late-stage modification of complex drug candidates and for the rapid generation of compound libraries in drug discovery programs.[1][3]
Mechanistic Insights: Understanding the Desulfinative Cross-Coupling Pathway
The palladium-catalyzed cross-coupling reaction of pyridine sulfinates proceeds via a desulfinative mechanism.
Figure 1. Catalytic cycle of the desulfinative cross-coupling.
The catalytic cycle, as detailed in mechanistic studies, involves several key steps.[7] Initially, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). This is followed by transmetalation with the pyridine sulfinate salt. A crucial step for pyridine sulfinates is the formation of a stable, chelated Pd(II) sulfinate complex after transmetalation.[6][8] The turnover-limiting step is the extrusion of sulfur dioxide (SO2) from this intermediate, which then leads to reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[6][8] The presence of a base, such as potassium carbonate, is essential for an efficient reaction, playing a dual role in accelerating transmetalation and removing free sulfur dioxide.[6][8]
Experimental Protocol: A Validated Procedure for Pyridine Sulfinate Cross-Coupling
This protocol provides a reliable method for the palladium-catalyzed cross-coupling of a pyridine sulfinate with an aryl bromide.
Figure 2. Experimental workflow for pyridine sulfinate cross-coupling.
Materials:
-
Pyridine sodium sulfinate (2.0 equivalents)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
Tricyclohexylphosphine (PCy3) (10 mol%)
-
Potassium carbonate (K2CO3) (1.5 equivalents)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyridine sodium sulfinate, aryl halide, potassium carbonate, palladium(II) acetate, and tricyclohexylphosphine.[1]
-
Add anhydrous 1,4-dioxane to the reaction vessel.[1]
-
Seal the vessel and heat the reaction mixture to 150 °C with stirring for 3-18 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Note: For larger-scale reactions, it is advisable to use a reaction vessel equipped with a reflux condenser under an inert atmosphere.[1]
Case Study: Synthesis of Medicinally Relevant Scaffolds
The practical utility of pyridine sulfinates is exemplified in their application to the synthesis of derivatives of marketed drugs. For instance, this methodology has been successfully employed in a library format to prepare derivatives of varenicline (Chantix) and mepyramine (Anthisan), demonstrating its value in rapid structure-activity relationship (SAR) studies.[1][3] In these library syntheses, a chlorinated derivative of varenicline was coupled with various pyridyl sulfinates, consistently yielding the desired products and validating the method's applicability in medicinal chemistry programs.[1]
Conclusion: A Paradigm Shift in Cross-Coupling Chemistry
Pyridine sulfinates represent a significant advancement in cross-coupling chemistry, offering a robust and versatile solution to the long-standing challenges associated with pyridine-containing boronic acids. Their superior stability, ease of preparation, broad substrate scope, and excellent functional group tolerance make them an indispensable tool for researchers in academia and the pharmaceutical industry. By embracing this powerful class of reagents, chemists can unlock new avenues for the efficient synthesis of complex, biologically active molecules, accelerating the pace of drug discovery and development.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides | Department of Chemistry [chem.web.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desulfinative cross-coupling as a method to overcome problematic Suzuki–Miyaura reactions of heteroaromatic boronates - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
2-Allylsulfonyl Pyridines: A Superior Alternative for Challenging Cross-Coupling Reactions in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for efficient and robust methods to construct complex molecular architectures is perpetual. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, often presents significant challenges in traditional cross-coupling reactions. This guide introduces 2-allylsulfonyl pyridines as a versatile and highly effective alternative, overcoming the limitations of conventional methods like Suzuki, Stille, and Negishi couplings, particularly for the synthesis of medicinally relevant 2-substituted pyridines.
The pyridine ring is a fundamental building block in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. However, the synthesis of 2-substituted pyridines via traditional palladium-catalyzed cross-coupling reactions is notoriously problematic.[1][2][3] This "2-pyridyl problem" stems from the instability and poor reactivity of the required 2-pyridyl organometallic reagents.[2][3] 2-Allylsulfonyl pyridines have emerged as a powerful solution, functioning as stable, reliable, and broadly applicable nucleophilic partners in cross-coupling reactions.[4]
The Innovation Behind 2-Allylsulfonyl Pyridines
2-Allylsulfonyl pyridines act as precursors to pyridine sulfinates, which are the active nucleophilic species in the catalytic cycle.[4] This in situ generation circumvents the stability issues associated with pre-formed organometallic reagents. The allylsulfonyl group is sufficiently stable to withstand various synthetic transformations, allowing for late-stage functionalization of the pyridine core before the cross-coupling event.[4]
The general mechanism involves the palladium-catalyzed reaction between the 2-allylsulfonyl pyridine and an aryl or heteroaryl halide. The reaction proceeds via a desulfinative cross-coupling, where the sulfonyl group is eliminated, leading to the formation of the desired C-C bond.[4]
Figure 1. Simplified catalytic cycle for the cross-coupling of 2-allylsulfonyl pyridines.
Head-to-Head Comparison: 2-Allylsulfonyl Pyridines vs. Traditional Methods
To objectively assess the advantages of 2-allylsulfonyl pyridines, a comparative analysis with established cross-coupling methodologies is essential.
| Feature | 2-Allylsulfonyl Pyridines | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Nucleophile Stability | High (stable, solid reagents)[4] | Low (boronic acids are often unstable)[1] | Moderate (organostannanes are relatively stable but toxic)[5][6] | Low (organozinc reagents are highly reactive and moisture-sensitive)[7][8] |
| Substrate Scope | Broad (effective with a wide range of aryl and heteroaryl halides)[4] | Good, but often problematic with 2-pyridylboronic acids[2][9] | Broad, but limited by the availability and toxicity of organostannanes[5][10] | Broad, with good functional group tolerance[8][11] |
| Functional Group Tolerance | Excellent[4] | Generally good, but can be affected by the lability of boronic acids[12] | Excellent[5] | Excellent[8][11] |
| Reaction Conditions | Mild to moderate heating[4] | Variable, often requires specific ligands and bases[9][12] | Mild, but requires stoichiometric tin reagents[6][13] | Mild, but requires inert atmosphere and anhydrous conditions[7][11] |
| Toxicity of Reagents | Low | Low (boron reagents are generally non-toxic)[14] | High (organotin compounds are highly toxic)[5] | Moderate (organozinc reagents are less toxic than tin)[8] |
| Operational Simplicity | High (easy to handle reagents)[4] | Moderate (instability of boronic acids can complicate handling)[1] | Moderate (toxicity of tin reagents requires careful handling)[5] | Low (requires stringent anhydrous and anaerobic techniques)[7] |
Experimental Data: A Case Study
To illustrate the practical advantages of 2-allylsulfonyl pyridines, consider the synthesis of 2-(4-methoxyphenyl)pyridine.
Method 1: Using 2-Allylsulfonyl Pyridine
-
Reactants: 2-Allylsulfonyl-4-methylpyridine and 4-bromoanisole.[4]
-
Catalyst System: Palladium(II) acetate and PtBu2Me·HBF4.[4]
-
Base: Cesium carbonate.[4]
-
Solvent: DMF.[4]
-
Temperature: 150 °C.[4]
-
Yield: 49%.[4]
While the yield in this specific reported example is moderate, the key advantage lies in the reliability and broad applicability of the method to a wide range of substrates without extensive optimization.
Method 2: Traditional Suzuki Coupling
The Suzuki coupling of 2-pyridylboronic acids with aryl halides is often challenging, with yields being highly substrate-dependent and frequently low.[2][9] For instance, the coupling of 2-pyridylboronic acid with 4-bromoanisole can be inefficient under standard conditions. While specialized ligands and conditions have been developed to address this, they often lack general applicability.[9]
Method 3: Traditional Negishi Coupling
Negishi coupling offers a viable alternative with good yields for the synthesis of 2-arylpyridines.[11] However, it requires the preparation of a 2-pyridylzinc reagent, which is sensitive to air and moisture, necessitating strict anhydrous and anaerobic reaction conditions.[7] This significantly increases the operational complexity compared to the use of stable, solid 2-allylsulfonyl pyridines. For example, the Negishi coupling of 2-bromopyridine with 4-methoxyphenylzinc chloride can provide the desired product in good yield, but the preparation and handling of the organozinc reagent is a major drawback.
Experimental Protocols
Protocol 1: Cross-Coupling Using 2-Allylsulfonyl Pyridine
This protocol is adapted from a reported procedure by Willis et al.[4]
Materials:
-
2-(Allylsulfonyl)-4-methylpyridine (1.5 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (5 mol%)
-
PtBu2Me·HBF4 (10 mol%)
-
Cesium carbonate (2.0 equiv.)
-
Anhydrous DMF
Procedure:
-
To a pressure-resistant test tube, add 2-(allylsulfonyl)-4-methylpyridine, palladium(II) acetate, PtBu2Me·HBF4, and cesium carbonate.
-
Purge the test tube with nitrogen.
-
Add anhydrous DMF and 4-bromoanisole at room temperature.
-
Seal the test tube and stir the mixture at 150 °C for 17 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-4-methylpyridine.
Figure 2. Workflow for 2-allylsulfonyl pyridine cross-coupling.
Protocol 2: A Representative Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile
This generalized protocol highlights the typical steps and considerations for a Suzuki coupling involving a 2-pyridylboronic acid derivative.
Materials:
-
2-Pyridylboronic acid or ester (1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equiv.)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-pyridylboronic acid derivative, aryl bromide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na2SO4 or MgSO4), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Paradigm Shift in Pyridine Synthesis
2-Allylsulfonyl pyridines represent a significant advancement in cross-coupling chemistry, particularly for the synthesis of challenging 2-substituted pyridines. Their superior stability, broad substrate scope, excellent functional group tolerance, and operational simplicity make them a highly attractive alternative to traditional methods. For researchers in drug discovery and development, the ability to reliably and efficiently synthesize novel pyridine-containing molecules is paramount. The adoption of 2-allylsulfonyl pyridines as a go-to methodology can accelerate lead optimization and expand the accessible chemical space for new therapeutic agents.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Allylsulfonyl Pyridines for Cross Coupling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]
The Stability Advantage: Why Pyridine-2-sulfonates are Superior Precursors for Sulfonamide Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone pharmacophore, integral to the structure and activity of a vast array of therapeutic agents.[1][2] The synthesis of these critical compounds, however, has traditionally been fraught with challenges, primarily revolving around the instability of key intermediates. This guide provides an in-depth technical comparison of synthetic routes to sulfonamides, focusing on the strategic advantages of employing stable pyridine-2-sulfonate precursors over conventional methods. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their drug discovery endeavors.
The Challenge: The Notorious Instability of Pyridine-2-sulfonyl Chloride
The classical and most direct route to sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride.[1][3] While effective for many aromatic systems, this method encounters a significant hurdle when applied to the pyridine scaffold, particularly at the 2-position. Pyridine-2-sulfonyl chloride is notoriously unstable, susceptible to rapid decomposition.[4][5][6]
This instability is not arbitrary; it is a direct consequence of the electronic properties of the pyridine ring. The electron-withdrawing nature of the adjacent ring nitrogen atom significantly activates the sulfonyl chloride group, making it highly susceptible to hydrolysis and other decomposition pathways, such as the extrusion of sulfur dioxide.[4] This inherent reactivity often leads to low yields, purification difficulties, and a lack of reproducibility, hindering the efficient synthesis of pyridine-2-sulfonamides.[5] The practical implications for researchers are significant, ranging from wasted starting materials to unreliable reaction outcomes.
The Solution: Pyridine-2-sulfonates as Stable and Versatile Precursors
To circumvent the challenges posed by the instability of pyridine-2-sulfonyl chloride, chemists have turned to more stable and reliable precursors: pyridine-2-sulfonates.[7] These compounds, which include sulfonate esters and sulfinate salts, offer a robust and efficient alternative for the synthesis of pyridine-containing sulfonamides.[5][7]
The enhanced stability of pyridine-2-sulfonates stems from the replacement of the highly reactive chloride leaving group with a less labile group, such as a phenoxide or an alkoxide. This modification tempers the reactivity of the sulfonyl group, rendering the molecule bench-stable and amenable to storage and handling without significant decomposition.[5]
Mechanism of Enhanced Stability
The stability of pyridine-2-sulfonates can be attributed to the reduced electrophilicity of the sulfur atom compared to the corresponding sulfonyl chloride. The oxygen atom of the sulfonate ester or the sulfinate salt is less electron-withdrawing than the chlorine atom in the sulfonyl chloride. This, coupled with the potential for resonance stabilization, makes the sulfonate less susceptible to nucleophilic attack and subsequent decomposition.
Comparative Analysis: Pyridine-2-sulfonates vs. Traditional and Modern Alternatives
To provide a clear and objective comparison, we will evaluate the performance of pyridine-2-sulfonates against the traditional sulfonyl chloride method and other contemporary approaches for sulfonamide synthesis.
Head-to-Head: Pyridine-2-sulfonates vs. Pyridine-2-sulfonyl Chlorides
| Feature | Pyridine-2-sulfonates (e.g., TCP esters) | Pyridine-2-sulfonyl Chlorides |
| Stability | High; can be stored at room temperature for months.[5] | Very low; highly sensitive to moisture and temperature, often prepared in situ.[4][6] |
| Handling | Can be isolated, purified by chromatography, and handled under normal lab conditions.[5] | Requires stringent anhydrous and inert atmosphere conditions.[4] |
| Reaction Yield | Generally good to excellent. | Often low and variable due to decomposition. |
| Reproducibility | High. | Low. |
| Reaction Conditions | May require more forcing conditions (e.g., heating) due to lower reactivity.[5] | Reacts readily at or below room temperature. |
Broader Horizons: Comparison with Other Sulfonamide Synthesis Methods
While pyridine-2-sulfonates offer a clear advantage for the synthesis of 2-pyridyl sulfonamides, it is essential to consider the broader landscape of sulfonamide synthesis methodologies.
| Method | Precursor | Key Advantages | Key Disadvantages |
| Pyridine-2-sulfonates | Pyridine-2-sulfonate esters or sulfinates | High stability, good yields, suitable for 2-pyridyl systems.[5][7] | Two-step process (preparation of sulfonate, then amination). |
| Traditional Sulfonyl Chlorides | Sulfonyl Chlorides | Direct, one-step reaction.[1][3] | Instability of many sulfonyl chlorides (especially heteroaromatic), use of hazardous reagents.[4] |
| From Sulfinates | Sulfinate Salts | Milder reaction conditions, avoids sulfonyl chlorides.[8][9] | Often requires an oxidant (e.g., iodine, hypervalent iodine reagents).[8][9] |
| From Sulfonic Acids | Sulfonic Acids | Readily available starting materials. | Requires activation, often to the sulfonyl chloride in situ.[3] |
| Transition-Metal Catalysis | Aryl halides, boronic acids, etc. | High functional group tolerance, broad scope.[10][11] | Catalyst cost and removal, optimization of reaction conditions. |
Experimental Data: A Quantitative Look
The following table summarizes representative experimental data for the synthesis of sulfonamides via different methods, highlighting the yields achieved.
| Target Sulfonamide | Method | Starting Materials | Yield (%) | Reference |
| N-(pyridin-2-yl)benzenesulfonamide | Direct Sulfonylation | 2-aminopyridine, benzenesulfonyl chloride | 73 | [7] |
| N-benzyl-4-methylbenzenesulfonamide | From Sulfinate | Sodium p-toluenesulfinate, benzylamine, I2, K2S2O8 | 95 | [8] |
| N,N-dimethylthiophene-2-sulfonamide | From TCP Sulfonate | 2-thienylzinc bromide, TCPC, then dimethylamine | (Not specified) | [5] |
| N-phenylbenzenesulfonamide | From Sulfonic Acid (via sulfonyl chloride) | Benzenesulfonic acid, thionyl chloride, then aniline | High | [3] |
| N-(4-methoxyphenyl)benzenesulfonamide | Ni-catalyzed C-N coupling | 4-methoxyaniline, benzenesulfonamide | 95 | [11] |
In-Depth Protocols
To facilitate the adoption of these methodologies, we provide detailed, step-by-step experimental protocols.
Protocol 1: Synthesis of a Stable Pyridine-2-sulfonate Precursor (TCP Ester)
This protocol describes the synthesis of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate, a stable and isolable precursor for sulfonamide synthesis, as adapted from the work of Buchwald and co-workers.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of TCP pyridine-2-sulfonate.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 mmol) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and slowly add n-butyllithium (n-BuLi, 1.0 mmol). Stir for 30 minutes, then add a solution of zinc chloride (ZnCl2, 1.0 mmol) in THF. Allow the mixture to warm to room temperature.
-
Reaction with TCPC: To the freshly prepared 2-pyridylzinc bromide solution, add 2,4,6-trichlorophenyl chlorosulfate (TCPC, 1.0 mmol). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Isolation: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2,4,6-trichlorophenyl pyridine-2-sulfonate as a stable solid.
Protocol 2: Synthesis of a Sulfonamide from a TCP Pyridine-2-sulfonate
This protocol details the conversion of the stable TCP pyridine-2-sulfonate to a sulfonamide.[5]
Workflow Diagram:
Caption: Workflow for sulfonamide synthesis from a TCP pyridine-2-sulfonate.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure vessel, combine the TCP pyridine-2-sulfonate (1.0 equiv) with the desired primary or secondary amine (1.2-2.0 equiv).
-
Heating: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS for completion).
-
Isolation and Purification: After cooling to room temperature, the product sulfonamide can be isolated and purified using standard techniques such as extraction, followed by column chromatography or recrystallization.
Conclusion and Future Outlook
The use of pyridine-2-sulfonates as stable precursors represents a significant advancement in the synthesis of sulfonamides, particularly for challenging 2-pyridyl systems. By overcoming the inherent instability of pyridine-2-sulfonyl chloride, this methodology provides a reliable and reproducible route to these medicinally important compounds. While traditional methods and other modern alternatives each have their merits, the stability and versatility of pyridine-2-sulfonates make them an invaluable tool in the arsenal of the medicinal chemist.
Future research will likely focus on expanding the scope of stable sulfonylating reagents and developing catalytic methods for the direct conversion of sulfonic acids and their salts to sulfonamides under even milder conditions. As the demand for novel and complex sulfonamide-containing drugs continues to grow, the development of robust and efficient synthetic methodologies will remain a key priority in the field of drug discovery.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Phenylsulfonyl)pyridine
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Phenylsulfonyl)pyridine, grounded in established safety principles and regulatory standards. Our approach is to build a self-validating system of protocols that ensures safety, compliance, and environmental stewardship.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a white crystalline solid organic compound with the chemical formula C11H9NO2S. While specific toxicity data for this exact compound is limited, a robust risk assessment can be constructed by analyzing its constituent functional groups: the pyridine ring and the phenylsulfonyl group.
-
Pyridine Moiety: The pyridine component is the primary driver of the hazard profile. Pyridine itself is a highly flammable liquid and is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA). It is harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system. Chronic exposure to pyridine has been associated with potential liver and kidney damage. Upon thermal decomposition, pyridine-containing compounds can release toxic fumes of nitrogen oxides and hydrogen cyanide.
-
Phenylsulfonyl Moiety: The sulfonyl group suggests that thermal decomposition may also produce sulfur oxides. Related compounds, such as sulfonyl halides, are known to be reactive with water.
Given this analysis, this compound must be handled as a hazardous substance.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity | Based on the pyridine moiety, it should be considered harmful if swallowed, inhaled, or in contact with skin. |
Mastering Safety: A Guide to Personal Protective Equipment for 2-(Phenylsulfonyl)pyridine
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. Handling chemical reagents like 2-(Phenylsulfonyl)pyridine, a valuable intermediate in organic synthesis, requires not just procedural knowledge, but a deep understanding of why certain precautions are necessary.[1] This guide moves beyond a simple checklist to provide a comprehensive, risk-based approach to selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, not on avoidable laboratory incidents.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a white crystalline solid.[1] While specific toxicity data for this exact compound is not extensively published, a robust safety protocol is derived from analyzing its constituent parts: the pyridine ring and the phenylsulfonyl group.
-
Pyridine Moiety: Pyridine and its derivatives are known to be hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[2][3] Pyridine itself is readily absorbed and can pose risks to the central nervous system, liver, and kidneys upon repeated or prolonged exposure.[4]
-
Sulfonyl Group: Compounds containing sulfonyl or sulfonic acid groups can also act as skin and respiratory irritants.[5]
-
Solid Form: As a solid, the primary physical risk during handling is the generation of dust, which can be easily inhaled or come into contact with the eyes and skin.
Therefore, we must operate on the principle that this compound is, at a minimum, an irritant to the eyes, skin, and respiratory tract, with the potential for systemic effects through absorption. Our PPE strategy is designed to create a complete barrier against these routes of exposure.
Your Armor: Selecting the Right PPE
Effective protection hinges on selecting the correct type of PPE for each task. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[6] All operations involving this compound, especially the handling of the solid powder, must be performed within a fume hood to minimize inhalation exposure.
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 or EN166 compliant).[7] A face shield should be worn over goggles for bulk transfers. | Protects against accidental splashes of solutions and airborne dust particles from contacting the eyes. Standard safety glasses do not provide an adequate seal and are insufficient. |
| Hand Protection | Primary: Butyl rubber gloves.[8][9] Alternative: Heavy-duty nitrile gloves (>8 mil) for short-duration tasks. | The pyridine moiety dictates glove choice. Standard thin nitrile gloves show poor resistance to pyridine, with breakthrough times often less than one minute.[10] Butyl rubber offers superior, long-term protection against pyridine and related compounds.[8][9] |
| Body Protection | Fully-buttoned laboratory coat with tight-fitting cuffs.[6] Consider a disposable gown for larger-scale operations. | Prevents contact of dust or splashes with skin and personal clothing. Contaminated clothing must be removed immediately.[2] |
| Respiratory | Generally not required when working in a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator is the minimum. | A properly functioning fume hood provides adequate respiratory protection.[6] If engineering controls are absent or insufficient, a respirator prevents the inhalation of fine particles. |
A Critical Note on Glove Selection: The choice between butyl rubber and nitrile gloves is a crucial decision point. While nitrile gloves offer good resistance to many solvents and are common in labs, their effectiveness against pyridine is poor.[10] For any task involving direct handling, immersion, or significant splash risk, butyl rubber gloves are the authoritative recommendation .[8][9] If using nitrile gloves for brief, incidental contact, they must be inspected before use and disposed of immediately upon any sign of contamination.[11] Double-gloving can provide an additional layer of safety.
The Workflow: Integrated Safety from Receiving to Disposal
A self-validating safety protocol integrates PPE into every step of the experimental workflow. This ensures that safety is an active process, not a passive afterthought.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above. An emergency eyewash and shower must be accessible within a 10-second travel distance.[6]
-
Weighing the Solid:
-
Conduct all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid, minimizing the creation of airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the solid this compound to the solvent slowly.
-
Keep the container capped or covered as much as possible during dissolution.
-
-
Running Reactions & Workup:
-
Perform all transfers and reactions within the fume hood.
-
Use appropriate glassware, checking for cracks or defects before use.[12]
-
-
Spill Management:
-
In case of a small spill, alert colleagues and contain the spill with an inert absorbent material like sand or vermiculite.[13]
-
Wearing your full PPE, carefully sweep or scoop the contained material into a designated, sealable waste container.[6]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.
-
Below is a diagram illustrating the essential safety-decision workflow for handling this compound.
Caption: Safe Handling & Disposal Workflow for this compound.
Operational and Disposal Plans
Logistics and Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[12]
Disposal Plan:
-
Never dispose of this compound or its waste down the drain.[13] Pyridine-containing waste is considered hazardous.[14]
-
All solid waste (contaminated paper towels, gloves, absorbent material) should be placed in a sealed, clearly labeled hazardous waste container.
-
Liquid waste containing this compound must be collected in a compatible, sealed, and properly labeled waste container. Consult your institution's guidelines for segregating halogenated and non-halogenated waste streams.
-
The recommended final disposal method for pyridine-containing waste is high-temperature incineration by a licensed hazardous waste disposal facility.[4][14]
By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you build a resilient and trustworthy culture of safety in your laboratory. This allows you to handle powerful chemical tools like this compound with the confidence and respect they require, paving the way for your next discovery.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. capitalresin.com [capitalresin.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. gloves.com [gloves.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. lsu.edu [lsu.edu]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
